Gemigliptin tartrate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[(2S)-2-amino-4-[2,4-bis(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-4-oxobutyl]-5,5-difluoropiperidin-2-one;(2R,3R)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F8N5O2.C4H6O6/c19-16(20)3-1-12(32)31(8-16)6-9(27)5-13(33)30-4-2-10-11(7-30)28-15(18(24,25)26)29-14(10)17(21,22)23;5-1(3(7)8)2(6)4(9)10/h9H,1-8,27H2;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEZWSNXONTJHT-NDAAPVSOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1=O)CC(CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)(F)F.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1=O)C[C@H](CC(=O)N2CCC3=C(C2)N=C(N=C3C(F)(F)F)C(F)(F)F)N)(F)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F8N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374639-74-3 | |
| Record name | Gemigliptin tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374639743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Pharmacokinetics and Pharmacodynamics of Gemigliptin Tartrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemigliptin (brand name Zemiglo®) is an oral antihyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.[1][2] It is indicated for the treatment of type 2 diabetes mellitus.[3] Gemigliptin exerts its glucose-lowering effects by inhibiting the DPP-4 enzyme, which rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5] By preventing their degradation, gemigliptin enhances and prolongs the activity of these incretins, leading to increased glucose-dependent insulin secretion and suppressed glucagon release.[6][7] This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of gemigliptin tartrate, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Pharmacodynamics
Gemigliptin is a potent, selective, and competitive reversible inhibitor of the DPP-4 enzyme.[1][6] Its mechanism of action is centered on the enhancement of the incretin system.
Mechanism of Action
In response to food intake, L-cells in the distal gut and K-cells in the upper gastrointestinal tract release GLP-1 and GIP, respectively.[8] These incretin hormones then bind to their respective receptors on pancreatic β-cells, stimulating insulin secretion in a glucose-dependent manner.[7][8] GLP-1 also acts on pancreatic α-cells to suppress glucagon secretion, which in turn reduces hepatic glucose production.[5][7] The enzyme DPP-4 rapidly degrades both GLP-1 and GIP.[7] Gemigliptin competitively inhibits DPP-4, thereby increasing the circulating levels of active GLP-1 and GIP, which potentiates their glucose-lowering effects.[4]
dot
Caption: Gemigliptin's Mechanism of Action.
Enzyme Inhibition and Selectivity
Gemigliptin exhibits a fast association and slow dissociation from the DPP-4 enzyme, contributing to its long-acting profile.[1][6] It is highly selective for DPP-4 over other related proteases.
| Parameter | Value | Reference |
| DPP-4 Inhibition (Ki) | 7.25 ± 0.67 nM | [1][6] |
| Selectivity vs. DPP-8 | >9,500-fold | [3][9] |
| Selectivity vs. DPP-9 | >3,400-fold | [3][9] |
| Selectivity vs. other proteases (e.g., FAPα) | >23,000-fold | [1][6] |
Pharmacokinetics
The pharmacokinetic profile of gemigliptin has been characterized in healthy subjects and patients with type 2 diabetes.
Absorption
Following oral administration, gemigliptin is rapidly absorbed.[3]
| Parameter | Value (for 50 mg dose in healthy subjects) | Reference |
| Tmax (Time to maximum concentration) | 1 to 5 hours | [3] |
| Cmax (Maximum plasma concentration) | 62.7 ng/mL | [1][3] |
| AUC (Area under the curve) | 743.1 ng·hr/mL | [1][3] |
Distribution
Gemigliptin exhibits low plasma protein binding.
| Parameter | Value | Reference |
| Human Plasma Protein Binding (Gemigliptin) | 29% | [3] |
| Human Plasma Protein Binding (Active Metabolite) | 35% - 48% | [3] |
Metabolism
Gemigliptin is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][9] Its major active metabolite is LC15-0636, a hydroxylated form that is approximately twice as potent as the parent compound.[9]
Excretion
Gemigliptin is eliminated through a balanced combination of metabolism and excretion in both urine and feces.[1]
| Route of Excretion | Percentage of Administered Dose | Reference |
| Urine | 63.4% | [1] |
| Feces | 27.1% | [1] |
| Parameter | Value | Reference |
| Elimination Half-life (Gemigliptin) | Approximately 17 hours | [3][9] |
| Elimination Half-life (LC15-0636) | Approximately 24 hours | [3][9] |
Special Populations
The pharmacokinetics of gemigliptin have been studied in specific patient populations.
Renal Impairment
In patients with mild to severe renal impairment, the exposure to gemigliptin and its active metabolite is increased.[3] However, dose adjustment is generally not required.[5]
| Renal Function | AUCinf Increase (Gemigliptin) | AUCinf Increase (LC15-0636) | Reference |
| Mild (CrCl: 50-80 mL/min) | 1.20-fold | 0.91-fold | [3] |
| Moderate (CrCl: 30-50 mL/min) | 2.04-fold | 2.17-fold | [3] |
| Severe (CrCl: <30 mL/min) | 1.50-fold | 3.07-fold | [3] |
| End-Stage Renal Disease (on hemodialysis) | 1.69-fold | 2.66-fold | [3] |
Hepatic Impairment
In individuals with mild to moderate hepatic insufficiency, the mean AUC of gemigliptin was increased by approximately 50% and 80%, respectively, compared to healthy subjects.[1] These changes are not considered clinically meaningful, and therefore, no dose adjustment is typically necessary.[1]
Drug-Drug Interactions
In vitro studies indicate that gemigliptin is not an inhibitor or inducer of major CYP450 enzymes (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, or 3A4) at clinically relevant concentrations.[1][3] Clinical studies have shown no significant pharmacokinetic interactions with commonly co-administered drugs such as metformin, pioglitazone, glimepiride, and rosuvastatin.[3]
Experimental Protocols
Quantification of Gemigliptin in Plasma by LC-MS/MS
This protocol outlines a general method for the quantification of gemigliptin and its active metabolite, LC15-0636, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
dot
Caption: LC-MS/MS Quantification Workflow.
1. Sample Preparation:
-
To 50 µL of a human plasma sample, add an internal standard (IS) solution.[10]
-
Add a protein precipitation agent, such as acetonitrile.[10]
-
Vortex the mixture to ensure thorough mixing.[10]
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 5 minutes) to pellet the precipitated proteins.[10]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
2. Chromatographic Separation:
-
Utilize a reverse-phase C18 column.
-
Employ an isocratic or gradient mobile phase, which could consist of a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).[11]
-
Maintain a constant flow rate (e.g., 0.2-0.7 mL/min).[11][12]
3. Mass Spectrometric Detection:
-
Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for gemigliptin, its active metabolite, and the internal standard using Multiple Reaction Monitoring (MRM).[11]
4. Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentrations of gemigliptin and its metabolite in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.
DPP-4 Activity Assay (Fluorometric)
This protocol describes a general method for measuring DPP-4 activity in plasma samples using a fluorometric assay.
dot
Caption: DPP-4 Activity Assay Workflow.
1. Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-HCl, pH 8.0).[4]
-
Prepare a solution of the fluorogenic substrate, H-Gly-Pro-AMC.[4][6]
-
Prepare a standard curve using a known concentration of 7-Amino-4-Methyl Coumarin (AMC).[6]
2. Assay Procedure:
-
Add plasma samples to the wells of a microplate.
-
For background correction, include wells with a known DPP-4 inhibitor (e.g., sitagliptin) or buffer alone.[6]
-
Initiate the enzymatic reaction by adding the H-Gly-Pro-AMC substrate solution to all wells.[4]
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[4]
3. Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[6]
4. Data Analysis:
-
Subtract the background fluorescence from the sample fluorescence readings.
-
Determine the concentration of AMC produced in each sample by comparing the fluorescence values to the AMC standard curve.
-
Calculate the DPP-4 activity, typically expressed as pmol/min/mL or µU/mL.[1]
Conclusion
This compound is a potent and selective DPP-4 inhibitor with a pharmacokinetic profile that supports once-daily dosing. Its balanced elimination pathway through both metabolism and renal excretion provides a potential advantage in patients with impaired renal function. The pharmacodynamic effect of gemigliptin, mediated by the enhancement of the incretin system, leads to effective glycemic control in patients with type 2 diabetes. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of gemigliptin and other compounds in this therapeutic class.
References
- 1. abcam.cn [abcam.cn]
- 2. Gemigliptin, a DPP4 inhibitor, ameliorates nonalcoholic steatohepatitis through AMP-activated protein kinase-independent and ULK1-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetechindia.com [lifetechindia.com]
- 4. abcam.com [abcam.com]
- 5. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpras.com [ijpras.com]
- 10. Evaluation of Pharmacokinetic Drug Interactions Between Gemigliptin (Dipeptidylpeptidase-4 Inhibitor) and Glimepiride (Sulfonylurea) in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. omicsonline.org [omicsonline.org]
An In-Depth Technical Guide to the In Vitro DPP-4 Inhibition Assay for Gemigliptin Tartrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro dipeptidyl peptidase-4 (DPP-4) inhibition assay for gemigliptin tartrate. Gemigliptin is a potent and selective DPP-4 inhibitor used in the management of type 2 diabetes mellitus.[1][2][3] Understanding its interaction with the DPP-4 enzyme at a molecular level is crucial for drug development and comparative studies. This document details the mechanism of action, summarizes key quantitative data, and provides a representative experimental protocol for assessing its inhibitory activity.
Mechanism of Action: How Gemigliptin Inhibits DPP-4
Dipeptidyl peptidase-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] These hormones are released after a meal and stimulate insulin secretion while suppressing glucagon release, thereby lowering blood glucose levels.[6][4] By inhibiting DPP-4, gemigliptin prevents the degradation of incretins, prolonging their activity and leading to improved glycemic control.[1][6]
Gemigliptin acts as a reversible and competitive inhibitor of the DPP-4 enzyme.[1][4][7][8] Its binding kinetics are characterized by a fast association rate and a slow dissociation rate, which contributes to its long-acting therapeutic effect.[1][2][4][8] X-ray crystallography studies have revealed that gemigliptin binds to the S1, S2, and S2 extensive subsites of the DPP-4 enzyme.[1][9] The piperidinone group of gemigliptin interacts with the S1 subsite, forming hydrogen bonds and hydrophobic interactions.[1][9] Key interactions also occur between the trifluoromethyl groups on the pyrimidino piperidine moiety and the S2 extensive subsite, enhancing the drug's potency and selectivity.[9]
The signaling pathway affected by gemigliptin's inhibition of DPP-4 is illustrated below.
Quantitative Data Summary
The inhibitory potency of this compound against the DPP-4 enzyme has been quantified through various in vitro studies. The following tables summarize the key parameters.
Table 1: Inhibitory Potency of Gemigliptin against DPP-4
| Parameter | Value | Enzyme Source | Reference(s) |
| IC50 | 10.3 nM | Human Recombinant DPP-4 | [7][10][11][12] |
| IC50 | 16 nM | Not Specified | [8] |
| Ki | 7.25 ± 0.67 nM | Not Specified | [1][4][7][8] |
| Ki | 15.2 nM | Not Specified | [8] |
IC50 (Half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the enzyme activity by 50%. Ki (Inhibition constant) represents the equilibrium constant for the dissociation of the inhibitor from the enzyme-inhibitor complex.
Table 2: Selectivity of Gemigliptin
| Enzyme/Protease | Selectivity Fold (vs. DPP-4) | Reference(s) |
| DPP-8 | > 23,000 | [1][13] |
| DPP-9 | > 23,000 | [1][13] |
| Fibroblast Activation Protein-α (FAP-α) | > 23,000 | [1][13] |
Selectivity is a critical parameter, indicating that gemigliptin is highly specific for DPP-4, which minimizes the potential for off-target effects.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
This section outlines a detailed methodology for determining the DPP-4 inhibitory activity of this compound. The protocol is a synthesized representation based on standard fluorometric DPP-4 inhibitor screening assays.
Objective
To determine the IC50 value of this compound for the inhibition of human recombinant DPP-4 enzyme activity in vitro.
Materials and Reagents
-
Human Recombinant DPP-4 Enzyme
-
This compound
-
DPP-4 Fluorogenic Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)
-
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
Positive Control Inhibitor (e.g., Sitagliptin)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black microplate
-
Microplate reader with fluorescence detection (Excitation: 350-360 nm, Emission: 450-465 nm)
-
Incubator (37°C)
Experimental Workflow
The general workflow for the DPP-4 inhibition assay is depicted below.
Detailed Procedure
-
Reagent Preparation:
-
Assay Buffer: Prepare the assay buffer as specified (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).[14][15]
-
Gemigliptin Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.
-
Serial Dilutions: Create a series of working solutions of gemigliptin by diluting the stock solution in assay buffer. This will allow for the generation of a dose-response curve.
-
DPP-4 Enzyme: Dilute the human recombinant DPP-4 enzyme in cold assay buffer to the desired working concentration. Keep the diluted enzyme on ice.
-
Substrate Solution: Dilute the H-Gly-Pro-AMC substrate in assay buffer to its final working concentration.
-
-
Assay Plate Setup (in a 96-well plate):
-
Blank/Background Wells: Add assay buffer and the solvent used for the inhibitor (e.g., DMSO). These wells will not contain the enzyme.
-
100% Activity Control Wells: Add assay buffer, diluted DPP-4 enzyme, and the solvent.
-
Positive Control Wells: Add assay buffer, diluted DPP-4 enzyme, and the positive control inhibitor (e.g., Sitagliptin).
-
Test Wells: Add assay buffer, diluted DPP-4 enzyme, and the various dilutions of this compound.
-
-
Reaction and Incubation:
-
Add the components (buffer, enzyme, inhibitor/solvent) to the respective wells as outlined above.
-
Pre-incubate the plate at 37°C for approximately 10 minutes to allow the inhibitor to bind to the enzyme.[16]
-
Initiate the enzymatic reaction by adding the diluted substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.[14][16]
-
-
Data Acquisition:
Data Analysis
-
Correct for Background: Subtract the average fluorescence reading of the blank wells from the readings of all other wells.
-
Calculate Percent Inhibition: Use the following formula to determine the percentage of DPP-4 inhibition for each concentration of gemigliptin:
% Inhibition = [1 - (FluorescenceTest Well / Fluorescence100% Activity Control)] x 100
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the gemigliptin concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
The IC50 value is the concentration of gemigliptin that corresponds to 50% inhibition on the fitted curve.
-
This comprehensive guide provides the foundational knowledge and a practical framework for conducting the in vitro DPP-4 inhibition assay for this compound. Adherence to a well-structured protocol is essential for obtaining accurate and reproducible results, which are vital for the ongoing research and development of DPP-4 inhibitors.
References
- 1. Gemigliptin: An Update of Its Clinical Use in the Management of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real World Study of Effectiveness of Gemigliptin Add-On Therapy in Type 2 Diabetes Mellitus | Sarkar | Clinical Diabetology [journals.viamedica.pl]
- 3. Gemigliptin, a novel dipeptidyl peptidase 4 inhibitor: first new anti-diabetic drug in the history of Korean pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gemigliptin - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of Gemigliptin? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Gemigliptin: Newer Promising Gliptin for Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | DPP-4 | Proteasome | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. glpbio.com [glpbio.com]
- 13. selleckchem.com [selleckchem.com]
- 14. content.abcam.com [content.abcam.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
A Comprehensive Technical Guide on the Pleiotropic Effects of Gemigliptin Tartrate in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gemigliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is an established therapeutic agent for type 2 diabetes mellitus (T2DM).[1][2][3] Its primary mechanism involves inhibiting the DPP-4 enzyme, thereby prolonging the action of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) to improve glycemic control.[3] However, a growing body of preclinical evidence reveals that gemigliptin exerts a range of "pleiotropic" effects that extend beyond its glucose-lowering capabilities. These effects, observed in various animal models, encompass significant renoprotective, cardioprotective, anti-inflammatory, and anti-atherosclerotic actions. This technical guide provides an in-depth review of these preclinical findings, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key pathways and workflows through diagrams to offer a comprehensive resource for researchers in pharmacology and drug development.
Core Mechanism of Action: DPP-4 Inhibition
Gemigliptin is a competitive and reversible inhibitor of the DPP-4 enzyme, with a reported Ki value of 7.25 ± 0.67 nM.[1][2][4] It demonstrates high selectivity for DPP-4 over other proteases like DPP-2, DPP-8, and DPP-9.[1][4] The inhibition of DPP-4 prevents the rapid degradation of incretin hormones GLP-1 and GIP, which are released from the gut post-prandially.[3] The resulting elevated levels of active incretins stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells, leading to improved glucose homeostasis.[2][3] Gemigliptin's kinetics are characterized by a fast association and a slow dissociation rate from the DPP-4 enzyme, contributing to its long-acting profile.[2][5]
Pharmacokinetics and Pharmacodynamics in Preclinical Models
Preclinical studies in rats, dogs, and monkeys have characterized the pharmacokinetic and pharmacodynamic profile of gemigliptin. It is rapidly absorbed after oral administration, though bioavailability is species-dependent.[1][5] A key pharmacodynamic endpoint is the inhibition of plasma DPP-4 activity, which is achieved at low nanomolar concentrations.[1][6]
| Parameter | Rat | Dog | Monkey | Reference |
| Bioavailability | 94% | 73% | 26% | [1][5] |
| Half-life (t½) | 3.6 h | 5.2 h | 5.4 h | [1][5] |
| Plasma Level for 80% DPP-4 Inhibition | 18 nM | 14 nM | 4 nM | [1][6] |
| Minimum Effective Dose (DPP-4 Inhibition) | 3 mg/kg | 0.3 mg/kg | 1 mg/kg | [5] |
| Minimum Effective Dose (Glucose Lowering) | 0.3 mg/kg (DIO mice) | 1 mg/kg | - | [1][5] |
Table 1: Summary of Pharmacokinetic and Pharmacodynamic Data for Gemigliptin in Preclinical Species. DIO: Diet-Induced Obesity.
Pleiotropic Effects in Preclinical Models
Renoprotective Effects
Gemigliptin has demonstrated significant protective effects in various preclinical models of kidney disease, often independent of its glucose-lowering action.
Key Findings:
-
Diabetic Kidney Disease (DKD): In streptozotocin (STZ)-induced type 1 diabetic mice, gemigliptin reduced albuminuria and prevented the thickening of the glomerular basement membrane (GBM) without lowering blood glucose levels.[2][7][8] It also attenuated renal fibrosis in this model.[2] In db/db mice, a model of type 2 diabetes, gemigliptin prevented podocyte apoptosis and reduced albuminuria.[2]
-
Non-Diabetic Nephrotoxicity: In a cisplatin-induced nephrotoxicity model, pretreatment with gemigliptin attenuated renal dysfunction, as evidenced by lower plasma creatinine and blood urea nitrogen (BUN) levels.[9] This protection was associated with the inhibition of apoptotic cell death and inflammatory responses in the kidneys.[9][10]
-
Renal Fibrosis: In a unilateral ureteral obstruction (UUO) model of renal fibrosis, gemigliptin treatment reduced levels of the NLRP3 inflammasome, a key player in fibrosis progression.[11]
| Model | Species | Gemigliptin Dose | Key Renoprotective Outcomes | Reference |
| STZ-induced Type 1 Diabetes | Mouse | 300 mg/kg diet for 8 weeks | ↓ Urinary albumin excretion, ↓ GBM thickness, ↓ Renal fibrosis | [7][8] |
| db/db Type 2 Diabetes | Mouse | - | ↓ Podocyte apoptosis, ↓ Albuminuria | [2] |
| Cisplatin-induced Nephrotoxicity | Mouse | Pretreatment | ↓ Plasma creatinine & BUN, ↓ Apoptotic cell death, ↓ Inflammation | [9] |
| Unilateral Ureteral Obstruction (UUO) | Mouse | - | ↓ NLRP3 inflammasome activation, ↓ Phosphorylated NF-κB | [11] |
Table 2: Summary of Preclinical Studies on the Renoprotective Effects of Gemigliptin.
Experimental Protocol: Cisplatin-Induced Nephrotoxicity Model
-
Animal Model: Male C57BL/6 mice are typically used.
-
Acclimatization: Animals are acclimatized for at least one week with standard chow and water ad libitum.
-
Drug Administration: Mice are divided into groups: Control, Cisplatin-only, and Gemigliptin + Cisplatin. The gemigliptin group receives oral pretreatment for a specified number of days (e.g., 3 days) before cisplatin injection.[9]
-
Induction of Nephrotoxicity: A single intraperitoneal injection of cisplatin (e.g., 20 mg/kg) is administered to the Cisplatin-only and Gemigliptin + Cisplatin groups.
-
Sample Collection: At a predetermined time point post-injection (e.g., 72 hours), mice are sacrificed. Blood is collected for plasma creatinine and BUN analysis. Kidneys are harvested for histology (H&E and PAS staining), Western blotting (for apoptotic and inflammatory markers), and immunohistochemistry.[9][10]
-
Analysis: Renal function is assessed by biochemical assays. Histological sections are scored for tubular injury.[10] Protein expression of markers like cleaved caspase-3 (apoptosis), NF-κB (inflammation), HO-1, and NQO1 (antioxidant response) is quantified by Western blot.[9]
Cardioprotective Effects
Gemigliptin has shown protective effects on the cardiovascular system in non-diabetic preclinical models, suggesting a direct cardioprotective role.
Key Findings:
-
Ischemia/Reperfusion (I/R) Injury: In a cardiac I/R model, gemigliptin treatment improved cardiac function, evidenced by significantly elevated end-systolic pressure (ESP), dP/dt max, and dP/dt min.[12] It also reduced the cardiac infarct size.[12]
-
Hypertension: In spontaneous hypertensive rats (SHRs), long-term administration of gemigliptin resulted in a significant reduction in blood pressure without affecting the heart rate.[12]
| Model | Species | Gemigliptin Dose | Key Cardioprotective Outcomes | Reference |
| Cardiac Ischemia/Reperfusion | Rat | 20 and 100 mg/kg | ↑ ESP, ↑ dP/dt max, ↑ dP/dt min, ↓ Infarct size | [12] |
| Spontaneous Hypertensive Rat (SHR) | Rat | - | ↓ Blood Pressure, No change in heart rate | [12] |
Table 3: Summary of Preclinical Studies on the Cardioprotective Effects of Gemigliptin.
Experimental Protocol: Cardiac Ischemia/Reperfusion (I/R) Model
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Anesthesia and Ventilation: Rats are anesthetized, and a tracheotomy is performed for artificial ventilation.
-
Surgical Preparation: A left thoracotomy is performed, and the heart is exposed. A ligature is placed around the left anterior descending (LAD) coronary artery.
-
Hemodynamic Monitoring: A catheter is inserted into the left ventricle via the right carotid artery to continuously measure parameters like left ventricular pressure and dP/dt.
-
I/R Protocol: After a stabilization period, the LAD artery is occluded for a set duration (e.g., 30 minutes) to induce ischemia, followed by a period of reperfusion (e.g., 2 hours) where the ligature is released.
-
Drug Administration: Gemigliptin or vehicle is administered (e.g., orally) prior to the induction of ischemia.
-
Infarct Size Measurement: At the end of reperfusion, the heart is excised. The LAD is re-occluded, and a dye (e.g., Evans blue) is perfused to delineate the area at risk. The heart is then sliced and incubated in triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is calculated as a percentage of the area at risk.
Anti-inflammatory and Anti-Atherosclerotic Effects
Gemigliptin exhibits direct anti-inflammatory properties by modulating key signaling pathways in endothelial and monocytic cells, which are central to the development of atherosclerosis.
Key Findings:
-
Macrophage Polarization and Cytokine Release: In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, gemigliptin suppressed the M1 macrophage surface marker CD80.[13] It also inhibited the release and gene expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and chemokines (CCL3, CCL4, CCL5).[13]
-
Endothelial Cell Activation: In human umbilical vein endothelial cells (HUVECs), gemigliptin inhibited LPS-induced inflammatory pathways.[14]
-
Adipose Tissue Inflammation: In mice fed a Western diet, gemigliptin reduced adipocyte cell size and decreased the infiltration of F4/80-positive macrophages into epididymal white adipose tissue.[11] It also lowered the expression of inflammatory genes like Tnfα and Il1β in this tissue.[11]
-
Signaling Pathway Modulation: The anti-inflammatory effects of gemigliptin have been linked to the blockade of NF-κB, JNK, and STAT1 phosphorylation through the downregulation of upstream kinases like IKKα/β, MKK4/7, and JAK2.[13][14] It also appears to induce the phosphorylation of AMPK and Akt.[14]
| Cell/Animal Model | Stimulus | Key Anti-inflammatory Outcomes | Modulated Pathways | Reference |
| RAW 264.7 Macrophages | LPS | ↓ CD80, ↓ PGE2, ↓ COX-2, ↓ iNOS, ↓ TNF-α, IL-1β, IL-6 | ↓ IKK/NF-κB, ↓ MKK7/JNK, ↓ JAK2/STAT1 | [13] |
| HUVECs & THP-1 Monocytes | LPS | ↓ NF-κB and JNK phosphorylation | ↑ AMPK, ↑ Akt | [14] |
| Western Diet-fed Mice | Western Diet | ↓ Adipocyte size, ↓ Macrophage infiltration, ↓ F4/80, TNFα, IL-1β mRNA | - | [11] |
Table 4: Summary of Preclinical Studies on the Anti-inflammatory Effects of Gemigliptin.
Conclusion
The preclinical data for gemigliptin tartrate robustly support its role as a multi-faceted therapeutic agent with significant beneficial effects beyond glycemic control. In a variety of animal models, gemigliptin has demonstrated consistent renoprotective, cardioprotective, and anti-inflammatory properties. These pleiotropic actions are often independent of its glucose-lowering effect, suggesting direct engagement with cellular pathways involved in inflammation, apoptosis, and fibrosis. The modulation of key signaling cascades such as NF-κB, JNK, and NLRP3 inflammasome provides a mechanistic basis for these observations. For researchers and drug development professionals, these findings highlight the potential of gemigliptin as a therapeutic option for diabetic complications and other inflammatory conditions, warranting further investigation to translate these preclinical benefits to the clinical setting.
References
- 1. Gemigliptin - Wikipedia [en.wikipedia.org]
- 2. Gemigliptin: An Update of Its Clinical Use in the Management of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Gemigliptin? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Real World Study of Effectiveness of Gemigliptin Add-On Therapy in Type 2 Diabetes Mellitus | Sarkar | Clinical Diabetology [journals.viamedica.pl]
- 7. Renoprotective Effect of Gemigliptin, a Dipeptidyl Peptidase-4 Inhibitor, in Streptozotocin-Induced Type 1 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protective Effects of Gemigliptin, a Dipeptidyl Peptidase-4 Inhibitor, against Cisplatin-Induced Nephrotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of gemigliptin on cardiac ischemia/reperfusion and spontaneous hypertensive rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory Effects of Empagliflozin and Gemigliptin on LPS-Stimulated Macrophage via the IKK/NF- κ B, MKK7/JNK, and JAK2/STAT1 Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. endocrine-abstracts.org [endocrine-abstracts.org]
Synthesis and Chemical Characterization of Gemigliptin Tartrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gemigliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is an oral antihyperglycemic agent for the management of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the synthesis and chemical characterization of its tartrate salt, specifically the sesquihydrate form. Detailed experimental protocols for the synthesis of key intermediates and the final active pharmaceutical ingredient (API) are presented, alongside a thorough analysis of its chemical properties through various spectroscopic and crystallographic techniques. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and analysis of gemigliptin and related compounds.
Synthesis of Gemigliptin Tartrate Sesquihydrate
The synthesis of this compound sesquihydrate is a multi-step process that involves the preparation of two key intermediates, their subsequent coupling, deprotection, and final salt formation and crystallization.
Synthesis of Key Intermediates
The overall synthesis hinges on the successful preparation of two crucial building blocks:
-
Intermediate 1: 2,4-bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride
-
Intermediate 2: (S)-3-((tert-butoxycarbonyl)amino)-4-(5,5-difluoro-2-oxopiperidin-1-yl)butanoic acid
Detailed, step-by-step protocols for the synthesis of these intermediates are outlined below, based on established patent literature.
Final Synthesis Steps
The final stages of this compound synthesis involve the coupling of the two key intermediates, removal of the Boc protecting group, and the formation of the tartrate salt.
Logical Flow of Gemigliptin Synthesis
Caption: The synthesis of this compound involves the coupling of two key intermediates, followed by deprotection and crystallization.
Experimental Protocols
A detailed experimental protocol for the synthesis of this intermediate is proprietary and typically found within patent literature. A generalized approach involves the cyclization of a suitably substituted aminopyridine precursor with a trifluoromethyl-containing reagent.
The synthesis of this chiral intermediate is a multi-step process, often starting from a commercially available amino acid derivative. The synthesis involves the introduction of the difluoropiperidinone moiety and protection of the amino group with a tert-butyloxycarbonyl (Boc) group.
-
Coupling: Intermediate 1 and Intermediate 2 are coupled using a suitable peptide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt), in an appropriate organic solvent (e.g., dichloromethane or dimethylformamide).
-
Deprotection: The Boc protecting group is removed from the coupled product under acidic conditions. A common method is the use of trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent.
-
Crystallization: The deprotected gemigliptin free base is then dissolved in a suitable solvent system, such as a mixture of ethanol and water. A solution of L-tartaric acid in water is added, and the mixture is stirred to induce crystallization. The resulting crystalline slurry is filtered, washed, and dried to yield this compound sesquihydrate. The yield for these final three steps is reported to be in the range of 75-80% with a purity of over 99%.[1]
Chemical Characterization
A comprehensive chemical characterization of this compound sesquihydrate is essential for its identification, purity assessment, and quality control.
Spectroscopic Analysis
Workflow for Chemical Characterization
References
An In-Depth Technical Guide to the Binding Kinetics of Gemigliptin Tartrate with the DPP-4 Enzyme
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding kinetics of Gemigliptin tartrate to the Dipeptidyl Peptidase-4 (DPP-4) enzyme, a key target in the management of type 2 diabetes mellitus. This document delves into the quantitative aspects of this interaction, details the experimental methodologies used for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Introduction to Gemigliptin and DPP-4
Gemigliptin is a potent, selective, and long-acting inhibitor of the DPP-4 enzyme.[1][2] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Gemigliptin prolongs the activity of these incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[1] The binding of Gemigliptin to DPP-4 is characterized as a reversible and competitive inhibition.[1][2]
Quantitative Binding Kinetics
The following table summarizes the available quantitative data for the binding of Gemigliptin to human DPP-4.
| Parameter | Value | Reference |
| Inhibition Constant (K_i) | 7.25 nM | [1][3] |
| Half Maximal Inhibitory Concentration (IC_50) | 10.3 nM (for human recombinant DPP-4) | [4] |
| Binding Characteristics | Reversible, Competitive | [1][2] |
| Kinetic Profile | Fast Association, Slow Dissociation | [1][2] |
| Selectivity | >23,000-fold for DPP-4 over DPP-8, DPP-9, and FAP-α | [1] |
Experimental Protocols
The determination of the binding kinetics of Gemigliptin to DPP-4 involves various biophysical and enzymatic assays. Below are detailed methodologies for two key experimental approaches.
Enzyme Inhibition Assay (Fluorometric Method)
This assay measures the inhibitory effect of Gemigliptin on the enzymatic activity of DPP-4 using a fluorogenic substrate.
Materials:
-
Human recombinant DPP-4 enzyme
-
This compound
-
DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: 100 mM HEPES, pH 7.5, containing 0.1 mg/mL BSA
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of Gemigliptin in Assay Buffer to achieve a range of desired concentrations.
-
Prepare a working solution of human recombinant DPP-4 in Assay Buffer.
-
Prepare a working solution of Gly-Pro-AMC in Assay Buffer.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 25 µL of the Gemigliptin dilution. For control wells, add 25 µL of Assay Buffer with the corresponding solvent concentration.
-
Add 50 µL of the DPP-4 enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Record the fluorescence kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of Gemigliptin.
-
Determine the percent inhibition for each Gemigliptin concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the Gemigliptin concentration and fit the data to a suitable dose-response curve to calculate the IC_50 value.
-
To determine the inhibition constant (K_i), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the real-time binding kinetics between an inhibitor and its target enzyme.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Human recombinant DPP-4 enzyme
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, and ethanolamine)
Procedure:
-
DPP-4 Immobilization:
-
Activate the surface of the sensor chip using a fresh mixture of EDC and NHS.
-
Inject the DPP-4 enzyme solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the DPP-4 enzyme to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the Gemigliptin solutions over the immobilized DPP-4 surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.
-
After the association phase, switch back to the running buffer to monitor the dissociation of the Gemigliptin-DPP-4 complex.
-
-
Data Analysis:
-
The resulting sensorgrams (RU versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The association rate constant (k_on) and dissociation rate constant (k_off) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (K_D) is calculated as the ratio of k_off to k_on.
-
Visualizations
DPP-4 Signaling Pathway and Inhibition by Gemigliptin
The following diagram illustrates the role of DPP-4 in incretin hormone degradation and how Gemigliptin intervenes in this pathway.
Caption: DPP-4 pathway and Gemigliptin's inhibitory action.
Experimental Workflow for Determining Binding Kinetics
This diagram outlines the typical workflow for characterizing the binding kinetics of a DPP-4 inhibitor like Gemigliptin.
Caption: Workflow for analyzing Gemigliptin-DPP-4 binding.
Conclusion
This compound is a highly effective DPP-4 inhibitor characterized by its potent and selective binding to the enzyme. Its kinetic profile, marked by a fast association and slow dissociation, underpins its sustained therapeutic action in the management of type 2 diabetes. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this and other DPP-4 inhibitors, contributing to a deeper understanding of their mechanism of action and facilitating the development of novel antidiabetic therapies.
References
- 1. Gemigliptin: An Update of Its Clinical Use in the Management of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profiles of gemigliptin (LC15-0444), a novel dipeptidyl peptidase-4 inhibitor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Diabetic Animal Studies with Gemigliptin Tartrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Gemigliptin tartrate in preclinical in vivo studies of diabetes. Gemigliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. By preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), Gemigliptin enhances glucose-dependent insulin secretion, suppresses glucagon release, and consequently improves glycemic control.[1][2][3]
Mechanism of Action
Gemigliptin competitively and reversibly inhibits the DPP-4 enzyme.[3] This inhibition leads to an increase in the circulating levels of active GLP-1 and GIP.[1][3] These incretin hormones, in turn, stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner and suppress the pancreatic α-cells from releasing glucagon.[1][2][3] This dual action results in lower blood glucose levels, particularly postprandial hyperglycemia.
Signaling Pathway of Gemigliptin's Action
Caption: Signaling pathway of Gemigliptin via DPP-4 inhibition.
Data Presentation: Efficacy of Gemigliptin in Diabetic Animal Models
The following tables summarize the quantitative data from various in vivo studies, demonstrating the effects of Gemigliptin on key diabetic parameters.
Table 1: Effect of Gemigliptin on Blood Glucose and HbA1c in Diabetic Rodent Models
| Animal Model | Treatment Group | Dose (mg/kg/day) | Duration | Change in Fasting Blood Glucose (mg/dL) | Change in HbA1c (%) | Reference |
| db/db mice | Gemigliptin | 100 | 12 weeks | ↓ (Specific values not provided) | ↓ (Specific values not provided) | [4] |
| STZ-induced diabetic mice | Gemigliptin | 300 | 8 weeks | No significant reduction | Not Reported | [5] |
| High-fat diet/STZ-induced diabetic mice | Gemigliptin | Dose-dependent | Not specified | ↓ (Dose-dependent) | ↓ (Dose-dependent) | [3] |
| STZ-induced diabetic rats | Gemigliptin | 10 or 100 | 3 weeks | ↓ (Specific values not provided) | Not Reported |
Table 2: Effect of Gemigliptin on Insulin and Glucagon Levels in Diabetic Animal Models
| Animal Model | Treatment Group | Dose (mg/kg/day) | Duration | Change in Insulin Levels | Change in Glucagon Levels | Reference |
| Mice and Dogs | Gemigliptin | Not specified | Acute (OGTT) | ↑ (Increased secretion) | ↓ (Reduced secretion) | [3] |
| Healthy Male Subjects (with Metformin) | Gemigliptin | 50 | 7 days | Not directly measured | ↓ (Lower than metformin alone) | [6] |
Experimental Protocols
Experimental Workflow for In Vivo Diabetic Animal Study
Caption: General experimental workflow for a diabetic animal study.
Induction of Diabetes
a) Streptozotocin (STZ)-Induced Type 1 Diabetes Model (Rats)
-
Materials: Streptozotocin (STZ), 0.1 M citrate buffer (pH 4.5), insulin syringes.
-
Procedure:
-
Fast male Wistar or Sprague-Dawley rats (200-250 g) overnight.
-
Prepare a fresh solution of STZ in cold 0.1 M citrate buffer. The concentration should be calculated to deliver a dose of 45-65 mg/kg body weight.
-
Administer a single intraperitoneal (i.p.) injection of the STZ solution.
-
Provide animals with 5% sucrose water for 24 hours post-injection to prevent initial hypoglycemia.
-
Monitor blood glucose levels 48-72 hours after STZ injection. Animals with fasting blood glucose levels >250 mg/dL are considered diabetic and can be used for the study.
-
b) db/db Mouse Model of Type 2 Diabetes
-
Description: The db/db mouse is a genetic model of obesity, insulin resistance, and type 2 diabetes due to a mutation in the leptin receptor gene.
-
Procedure:
-
Obtain male db/db mice and their lean db/+ littermates (as controls) at 6-8 weeks of age.
-
Allow the mice to acclimatize for at least one week.
-
Confirm the diabetic phenotype by measuring baseline blood glucose and body weight. db/db mice will exhibit significant hyperglycemia and obesity compared to db/+ controls.
-
Preparation and Administration of this compound
-
Preparation: this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or distilled water. The concentration of the suspension should be calculated based on the desired dosage and the average body weight of the animals.
-
Administration: Administer the this compound suspension or vehicle control to the animals once daily via oral gavage.
Oral Glucose Tolerance Test (OGTT)
-
Purpose: To assess the effect of Gemigliptin on glucose disposal.
-
Procedure:
-
Fast the animals for 6-8 hours (mice) or overnight (rats).
-
Administer the final dose of this compound or vehicle 1 hour before the glucose challenge.
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer a glucose solution (2 g/kg body weight) via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point using a glucometer.
-
Measurement of Biochemical Parameters
-
Blood Glucose: Monitored regularly from tail vein blood using a standard glucometer.
-
HbA1c: Measured from whole blood at the beginning and end of the treatment period using commercially available kits.
-
Insulin and Glucagon: Plasma levels can be determined from blood samples (collected in EDTA tubes with aprotinin for glucagon) using ELISA kits.
-
Lipid Profile: Serum levels of total cholesterol, triglycerides, LDL-C, and HDL-C can be measured using standard enzymatic kits.
Histopathological Analysis
-
At the end of the study, animals are euthanized, and the pancreas can be collected for histopathological examination.
-
Tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Sections can be stained with Hematoxylin and Eosin (H&E) to assess islet morphology and with specific antibodies (e.g., anti-insulin) for immunohistochemical analysis of β-cell mass.
These protocols provide a framework for conducting in vivo diabetic animal studies with this compound. Researchers should adapt these methodologies to their specific experimental design and institutional animal care and use guidelines.
References
- 1. Gemigliptin: An Update of Its Clinical Use in the Management of Type 2 Diabetes Mellitus [e-dmj.org]
- 2. Gemigliptin: An Update of Its Clinical Use in the Management of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological profiles of gemigliptin (LC15-0444), a novel dipeptidyl peptidase-4 inhibitor, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Renoprotective Effect of Gemigliptin, a Dipeptidyl Peptidase-4 Inhibitor, in Streptozotocin-Induced Type 1 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic interaction between gemigliptin and metformin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gemigliptin Tartrate Dosage in Mouse Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the calculation and administration of Gemigliptin tartrate for in vivo studies using mouse models of diabetes. The following sections detail dosage recommendations based on published literature, step-by-step experimental protocols for diabetes induction and drug administration, and a summary of the relevant signaling pathways.
Introduction to Gemigliptin
Gemigliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] DPP-4 is responsible for the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-4, Gemigliptin increases the circulating levels of active GLP-1 and GIP.[3] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from pancreatic α-cells, ultimately resulting in improved glycemic control.[3]
This compound Dosage and Efficacy in Mouse Models
The appropriate dosage of this compound can vary depending on the specific mouse model of diabetes, the desired therapeutic effect, and the duration of the study. The following table summarizes dosages and their reported effects from various preclinical studies.
| Mouse Model | Dosage | Route of Administration | Treatment Duration | Key Findings |
| db/db Mice | 100 mg/kg/day | Oral | 12 weeks | Reduced levels of circulating advanced glycation end products (AGEs). |
| High-Fat Diet (HFD)-induced Obese Mice | 300 mg/kg/day (mixed with diet) | Oral | 4 weeks | Attenuated body mass gain, hypercholesterolemia, and improved insulin sensitivity.[4] |
| Streptozotocin (STZ)-induced Diabetic Mice | 300 mg/kg/day (mixed with feed) | Oral | 8 weeks | Did not significantly reduce blood glucose levels in this model of type 1 diabetes, but did show renoprotective effects.[5] |
| STZ-induced Diabetic Rats | 10 mg/kg and 100 mg/kg | Oral Gavage | 3 weeks | Preserved salivary gland weight and saliva secretion.[6] |
| High-Fat Diet/STZ-induced Diabetic Mice | Dose-dependent | Not specified | Not specified | Decreased glycosylated hemoglobin (HbA1c) and ameliorated β-cell damage.[1] |
Experimental Protocols
Preparation and Administration of this compound
Vehicle Selection: For oral gavage, this compound can be suspended in an aqueous vehicle. A common choice is 0.5% carboxymethylcellulose (CMC) in sterile water or saline. For administration in the diet, the appropriate amount of this compound is thoroughly mixed with the powdered rodent chow before pelleting or providing it as a powder.
Protocol for Oral Gavage:
-
Calculate the required amount of this compound based on the body weight of the mice and the desired dosage.
-
Prepare a 0.5% CMC solution by dissolving 0.5 g of CMC in 100 mL of sterile water with gentle heating and stirring. Allow the solution to cool to room temperature.
-
Suspend the calculated amount of this compound in the 0.5% CMC solution to achieve the final desired concentration. Ensure the suspension is homogenous by vortexing before each administration.
-
Administer the suspension to the mice using a proper-sized oral gavage needle. The volume should typically not exceed 10 mL/kg of body weight.
Induction of Diabetes in Mouse Models
3.2.1. High-Fat Diet (HFD)-Induced Obesity and Type 2 Diabetes
This model mimics the development of obesity and insulin resistance seen in human type 2 diabetes.
Materials:
-
C57BL/6J mice (male, 6-8 weeks old)
-
High-fat diet (e.g., 45-60% kcal from fat)[7]
-
Control diet (e.g., 10% kcal from fat)[7]
-
Standard animal housing and monitoring equipment
Protocol:
-
Acclimate the mice to the animal facility for at least one week.
-
Randomize the mice into two groups: a control group and a high-fat diet group.
-
Provide the control group with the control diet and the experimental group with the high-fat diet ad libitum.[7]
-
Monitor body weight and food intake weekly.
-
After a period of 8-16 weeks on the respective diets, the HFD group will develop obesity, hyperglycemia, and insulin resistance.
-
Confirm the diabetic phenotype by measuring fasting blood glucose and performing glucose and insulin tolerance tests.
3.2.2. Streptozotocin (STZ)-Induced Type 1 Diabetes
This model involves the chemical ablation of pancreatic β-cells by STZ, leading to insulin deficiency and hyperglycemia.
Materials:
-
C57BL/6J mice (male, 8-10 weeks old)
-
Streptozotocin (STZ)
-
Cold, sterile 0.1 M citrate buffer (pH 4.5)
-
Insulin syringes (28-30 gauge)
-
Glucometer and test strips
Protocol:
-
Fast the mice for 4-6 hours before STZ injection.
-
Prepare the STZ solution immediately before use by dissolving it in cold citrate buffer. The final concentration should be calculated to deliver the desired dose (e.g., a single high dose of 150-200 mg/kg or multiple low doses of 40-50 mg/kg for 5 consecutive days).[8]
-
Administer the STZ solution via intraperitoneal (IP) injection.[8]
-
Provide the mice with 10% sucrose water for the first 24 hours after STZ injection to prevent hypoglycemia.[9]
-
Monitor blood glucose levels daily for the first week and then weekly. Diabetes is typically established when fasting blood glucose levels are consistently above 250 mg/dL.[10]
Signaling Pathways and Experimental Workflow
Gemigliptin's Mechanism of Action
The following diagram illustrates the signaling pathway through which Gemigliptin exerts its anti-diabetic effects.
Caption: Gemigliptin inhibits DPP-4, increasing active GLP-1/GIP, leading to regulated insulin and glucagon secretion.
Experimental Workflow for a Preclinical Study
The following diagram outlines a typical experimental workflow for evaluating the efficacy of Gemigliptin in a mouse model of diabetes.
Caption: Workflow for evaluating Gemigliptin in diabetic mouse models.
References
- 1. Gemigliptin: An Update of Its Clinical Use in the Management of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gemigliptin: Newer Promising Gliptin for Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. Gemigliptin ameliorates Western-diet-induced metabolic syndrome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renoprotective Effect of Gemigliptin, a Dipeptidyl Peptidase-4 Inhibitor, in Streptozotocin-Induced Type 1 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gemigliptin suppresses salivary dysfunction in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. diacomp.org [diacomp.org]
- 9. researchgate.net [researchgate.net]
- 10. olac.berkeley.edu [olac.berkeley.edu]
Application Notes and Protocols for Evaluating Gemigliptin Tartrate Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various cell-based assays for the evaluation of gemigliptin tartrate efficacy. The protocols detailed below are designed to assess the compound's primary mechanism of action, its effects on downstream signaling pathways, and its impact on cellular function and viability.
Introduction
Gemigliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-4, gemigliptin increases the circulating levels of active incretins, which in turn stimulate glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control in type 2 diabetes.[1][2] This document outlines key in vitro assays to characterize the efficacy of this compound.
Direct Target Engagement: DPP-4 Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of DPP-4. A common method utilizes a fluorogenic substrate that is cleaved by DPP-4 to produce a fluorescent signal.
Quantitative Data Summary: DPP-4 Inhibition
| Parameter | Value | Reference |
| IC50 (human recombinant DPP-4) | 10.3 nM | [4][5][6][7][8] |
| Ki (competitive inhibitor) | 7.25 nM | [4][5][6][8] |
| Selectivity over DPP-8 & DPP-9 | >9,500-fold & >3,400-fold | [2] |
Experimental Workflow: DPP-4 Inhibition Assay
Protocol: Fluorometric DPP-4 Inhibition Assay
Materials:
-
Recombinant Human DPP-4
-
DPP-4 Fluorogenic Substrate (e.g., Gly-Pro-AMC)
-
DPP-4 Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
This compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer.
-
In a 96-well plate, add 30 µL of assay buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the this compound dilution (or vehicle control).
-
Incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the DPP-4 substrate solution to each well.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
Cellular Activity: GLP-1 Secretion Assay
This assay evaluates the downstream effect of DPP-4 inhibition by measuring the increase in secreted GLP-1 from enteroendocrine L-cells. The murine STC-1 cell line is a suitable model for this purpose.[9][10][11][12]
Quantitative Data Summary: GLP-1 Secretion
| Cell Line | Stimulus | Expected Outcome |
| STC-1 | Nutrient secretagogues (e.g., fatty acids, amino acids) + Gemigliptin | Increased and prolonged GLP-1 concentration in media |
Experimental Workflow: GLP-1 Secretion Assay
Protocol: GLP-1 Secretion from STC-1 Cells
Materials:
-
STC-1 cells
-
DMEM with 10% FBS and antibiotics
-
HEPES buffer
-
This compound
-
GLP-1 secretagogue (e.g., L-glutamine, fatty acids)
-
DPP-4 inhibitor (for sample preservation, if not already the test article)
-
24-well tissue culture plates
-
Commercial GLP-1 ELISA kit
Procedure:
-
Seed STC-1 cells in a 24-well plate and culture until they reach 80-90% confluency.[12]
-
On the day of the experiment, wash the cells twice with HEPES buffer.
-
Add HEPES buffer to each well and incubate for 30-60 minutes for acclimatization.
-
Aspirate the buffer and add fresh HEPES buffer containing various concentrations of this compound. Incubate for 30 minutes.
-
Add the GLP-1 secretagogue to the wells and incubate for the desired time (e.g., 2 hours).
-
Collect the supernatant from each well. It is recommended to add a DPP-4 inhibitor to the collection tubes to prevent GLP-1 degradation if not already present.
-
Centrifuge the samples to remove any cell debris.
-
Measure the concentration of active GLP-1 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[10]
Pancreatic Beta-Cell Function: Glucose-Stimulated Insulin Secretion (GSIS)
This assay assesses the ability of this compound to potentiate insulin secretion from pancreatic beta-cells in response to glucose. This is a key functional outcome of increased incretin levels. The assay is typically performed using isolated primary pancreatic islets from rodents.
Quantitative Data Summary: GSIS
| Assay Component | Condition | Expected Outcome with Gemigliptin + GLP-1 |
| Isolated Islets | Low Glucose (e.g., 2.8 mM) | Basal insulin secretion |
| Isolated Islets | High Glucose (e.g., 16.7 mM) | Stimulated insulin secretion |
| Isolated Islets | High Glucose + GLP-1 | Potentiated insulin secretion |
| Isolated Islets | High Glucose + GLP-1 + Gemigliptin | Further enhanced and prolonged insulin secretion |
Signaling Pathway: Gemigliptin's Effect on Insulin Secretion
Protocol: GSIS with Isolated Rodent Islets
Materials:
-
Collagenase solution
-
Density gradient medium (e.g., Ficoll)
-
Krebs-Ringer Bicarbonate (KRB) buffer with low (2.8 mM) and high (16.7 mM) glucose
-
This compound
-
GLP-1
-
Isolated rodent pancreatic islets
-
Insulin ELISA kit
Procedure:
-
Islet Isolation: Isolate pancreatic islets from mice or rats using the collagenase digestion method followed by purification on a density gradient.[13][14][15][16][17]
-
Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium to allow for recovery.
-
Pre-incubation: Hand-pick islets of similar size and place them in batches (e.g., 10 islets/replicate) into a 24-well plate. Pre-incubate the islets in KRB buffer with low glucose for 1-2 hours.[18]
-
Basal Secretion: Replace the buffer with fresh low-glucose KRB and incubate for 1 hour. Collect the supernatant for basal insulin measurement.
-
Stimulated Secretion: Replace the buffer with high-glucose KRB, with or without GLP-1 and/or different concentrations of this compound.
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant for stimulated insulin measurement.
-
Measure the insulin concentration in the collected supernatants using a commercial ELISA kit.
-
Results can be expressed as fold-change over basal secretion (Stimulation Index).
Downstream Signaling Pathway Analysis
To confirm the mechanism of action, it is beneficial to measure the activation of key downstream signaling molecules following GLP-1 receptor activation.
Cyclic AMP (cAMP) Assay
GLP-1 receptor activation leads to an increase in intracellular cAMP levels.[19][20]
Protocol:
-
Use a suitable cell line expressing the GLP-1 receptor (e.g., HEK293-GLP-1R cells).
-
Seed cells in a 96-well plate.
-
Pre-treat cells with various concentrations of this compound.
-
Stimulate the cells with a GLP-1 receptor agonist.
-
Lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF, ELISA, or luminescence-based assays) according to the manufacturer's protocol.[3][19][21][22]
Protein Kinase A (PKA) Activity Assay
cAMP activates PKA, which then phosphorylates downstream targets to promote insulin secretion.
Protocol:
-
Prepare cell lysates from islets or GLP-1R expressing cells treated with gemigliptin and a GLP-1 agonist.
-
Measure PKA activity in the lysates using a commercial PKA activity assay kit. These kits typically measure the phosphorylation of a specific PKA substrate.[1][23][24][25][26]
-
Follow the manufacturer's protocol for the specific kit, which may involve colorimetric, fluorometric, or radioactive detection methods.
Cell Viability and Cytotoxicity Assessment
It is crucial to assess whether this compound has any adverse effects on cell viability, particularly on pancreatic beta-cells.
Quantitative Data Summary: Cell Viability
| Cell Line | Assay | Gemigliptin Concentration | Expected Outcome |
| Pancreatic Beta-Cells (e.g., MIN6, INS-1) | MTT Assay | Therapeutic range | No significant decrease in cell viability |
| Pancreatic Beta-Cells (e.g., MIN6, INS-1) | MTT Assay | High concentrations | Assess for potential cytotoxicity |
Protocol: MTT Cell Viability Assay
Materials:
-
Pancreatic beta-cell line (e.g., MIN6 or INS-1)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed the beta-cells in a 96-well plate and allow them to attach overnight.
-
Replace the medium with fresh medium containing a range of concentrations of this compound. Include a vehicle-only control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[27][28][29]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength between 550 and 600 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
By employing this comprehensive suite of cell-based assays, researchers can thoroughly characterize the efficacy and mechanism of action of this compound, providing a robust data package for drug development and scientific investigation.
References
- 1. abcam.com [abcam.com]
- 2. surgery.wisc.edu [surgery.wisc.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | DPP-4 | Proteasome | TargetMol [targetmol.com]
- 6. This compound (LC15-0444 tartrate) | Dipeptidyl Peptidase | 1374639-74-3 | Invivochem [invivochem.com]
- 7. This compound | LC15-0444 tartrate | DPP4 | Ambeed.com [ambeed.com]
- 8. glpbio.com [glpbio.com]
- 9. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of sandwich ELISAs for detecting glucagon-like peptide-1 secretion from intestinal L-cells and their application in STC-1 cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.qub.ac.uk [pure.qub.ac.uk]
- 12. STC-1 Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A Practical Guide to Rodent Islet Isolation and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mouse islet of Langerhans isolation using a combination of purified collagenase and neutral protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice [jove.com]
- 16. bear.buckingham.ac.uk [bear.buckingham.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cosmobio.co.jp [cosmobio.co.jp]
- 22. cAMP-Glo™ Assay [promega.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. arborassays.com [arborassays.com]
- 25. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 26. abcam.com [abcam.com]
- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 28. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 29. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Application Note: LC-MS/MS Method for Identifying Gemigliptin Tartrate Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemigliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is an oral anti-hyperglycemic agent used for the treatment of type 2 diabetes mellitus. Understanding the metabolic fate of gemigliptin is crucial for a comprehensive assessment of its efficacy and safety profile. This application note provides a detailed protocol for the identification and semi-quantitative analysis of gemigliptin and its major metabolites in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
The primary metabolic pathway for gemigliptin is hydroxylation, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] This leads to the formation of its major active metabolite, LC15-0636 (a hydroxylated metabolite), which exhibits comparable pharmacological activity to the parent drug. Other identified metabolites include LC15-0635 (another hydroxylated metabolite) and LC15-0516 (a dehydrated metabolite).[1]
Experimental Protocols
This section details the materials and methods for the analysis of gemigliptin and its metabolites in human plasma.
Materials and Reagents
-
Gemigliptin tartrate reference standard
-
LC15-0636, LC15-0635, and LC15-0516 metabolite reference standards (if available)
-
Internal Standard (IS), e.g., a stable isotope-labeled gemigliptin or a structurally similar compound
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA as anticoagulant)
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for the extraction of small molecules like gemigliptin and its metabolites from plasma.
-
Thaw : Thaw frozen human plasma samples at room temperature.
-
Spike : In a microcentrifuge tube, add 100 µL of plasma. For calibration standards and quality control samples, spike with appropriate concentrations of gemigliptin and its metabolites, and a fixed concentration of the internal standard.
-
Precipitation : Add 400 µL of ice-cold acetonitrile (containing 0.1% formic acid) to the plasma sample. The 4:1 ratio of organic solvent to plasma ensures efficient protein precipitation.
-
Vortex : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer : Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute : Reconstitute the dried residue with 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex and Centrifuge : Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Inject : Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are typical starting conditions for the analysis of gemigliptin and its metabolites. Method optimization is recommended for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% B |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: Multiple Reaction Monitoring (MRM) Transitions (Hypothetical - requires experimental determination)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Gemigliptin | [To be determined] | [To be determined] | 0.1 | [To be determined] | [To be determined] |
| LC15-0636 (Hydroxylated) | [To be determined] | [To be determined] | 0.1 | [To be determined] | [To be determined] |
| LC15-0635 (Hydroxylated) | [To be determined] | [To be determined] | 0.1 | [To be determined] | [To be determined] |
| LC15-0516 (Dehydrated) | [To be determined] | [To be in determined] | 0.1 | [To be determined] | [To be determined] |
| Internal Standard | [To be determined] | [To be determined] | 0.1 | [To be determined] | [To be determined] |
Note: The MRM transitions and optimized MS parameters for the metabolites are not publicly available and need to be determined empirically by infusing the individual compounds into the mass spectrometer.
Data Presentation
The following tables summarize the known quantitative data for gemigliptin and its major metabolite, LC15-0636, in human plasma.
Table 4: Pharmacokinetic Parameters of Gemigliptin in Healthy Male Subjects (Single 50 mg Oral Dose)
| Parameter | Value | Reference |
| Cmax (ng/mL) | 62.7 ± 23.3 | [3] |
| Tmax (hr) | 1.8 (median) | [3] |
| AUC (ng·hr/mL) | 743.1 ± 190.6 | [3] |
| Terminal Half-life (hr) | 17.1 ± 1.8 | [3] |
Table 5: Relative Abundance of Gemigliptin and Metabolite LC15-0636 in Human Plasma
| Analyte | % of Total Radioactivity in Plasma | Reference |
| Gemigliptin | 67.2 - 100 | [4] |
| LC15-0636 | > 10 | [4] |
Visualizations
Gemigliptin Metabolism Pathway
The metabolic conversion of gemigliptin is primarily a single-step hydroxylation reaction.
Caption: CYP3A4-mediated hydroxylation of gemigliptin.
Experimental Workflow
The overall experimental workflow from sample collection to data analysis is outlined below.
Caption: Workflow for gemigliptin metabolite analysis.
Conclusion
This application note provides a comprehensive framework for the identification and analysis of gemigliptin and its major metabolites in human plasma using LC-MS/MS. The detailed protocols for sample preparation and the suggested starting points for LC-MS/MS conditions offer a solid foundation for researchers in drug metabolism and pharmacokinetics. The provided quantitative data and pathway visualizations aid in the interpretation of experimental results. It is important to emphasize that the mass spectrometry parameters, particularly the MRM transitions for the metabolites, require empirical determination for optimal sensitivity and specificity.
References
- 1. Sample preparation - Zhu Research Group [zhulab.cn]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Gemigliptin: An Update of Its Clinical Use in the Management of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absorption, metabolism and excretion of [14C]gemigliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Gemigliptin Tartrate Solubility: A Technical Guide for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gemigliptin tartrate in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For preparing a high-concentration stock solution, dimethyl sulfoxide (DMSO) is recommended. This compound is highly soluble in DMSO.[1][2][3][4][5] Some suppliers also indicate good solubility in dimethylformamide (DMF).[6][7]
Q2: I am observing precipitation when diluting my this compound stock solution in aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue. Here are a few troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Intermediate Dilutions: Perform serial dilutions in your aqueous buffer rather than a single large dilution step.
-
Warm the Buffer: Gently warming the aqueous buffer to 37°C before adding the stock solution can sometimes help maintain solubility.
-
Sonication: Brief sonication of the final diluted solution can help to redissolve any precipitate that may have formed.[3]
Q3: What is the solubility of this compound in common solvents?
A3: The solubility of this compound can vary slightly between suppliers. The following table summarizes reported solubility data:
| Solvent | Approximate Solubility | Source |
| DMSO | 10 - 100 mg/mL | [1][2][3][4][5][6][7] |
| Dimethylformamide (DMF) | ~25 mg/mL | [6][7] |
| Ethanol | Slightly soluble | [6][7] |
| PBS (pH 7.2) | ~1 mg/mL | [6][7] |
Note: It is crucial to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the product.[1]
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[1][3] For long-term storage, it is recommended to store these aliquots at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1] Solid this compound should be stored at -20°C.[3][6]
Q5: Is this compound stable in aqueous solutions?
A5: Aqueous solutions of this compound are not recommended for long-term storage. It is advised to prepare fresh aqueous dilutions for each experiment and not to store them for more than one day.[6] Forced degradation studies have shown that gemigliptin can degrade under alkaline and oxidative conditions.[8]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 100 mg/mL).
-
Dissolution: Vortex the solution thoroughly to ensure complete dissolution. If necessary, brief sonication can be applied.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term use.[1][3]
Protocol 2: Preparing Working Solutions for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mg/mL stock 1:100 in media to get a 100 µg/mL intermediate solution.
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to your cell culture plates containing the final volume of media to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration is minimal and consistent across all treatments, including the vehicle control.
-
Mixing: Gently mix the contents of the wells by pipetting or gentle swirling of the plate.
-
Incubation: Proceed with your experimental incubation period.
Visualizations
This compound Experimental Workflow
Caption: A typical workflow for preparing and using this compound in in vitro experiments.
Gemigliptin Signaling Pathway
Caption: The mechanism of action of this compound via DPP-4 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (LC15-0444 tartrate) | Dipeptidyl Peptidase | 1374639-74-3 | Invivochem [invivochem.com]
- 3. This compound | DPP-4 | Proteasome | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. jpsbr.org [jpsbr.org]
Gemigliptin Tartrate Oral Gavage Administration in Rats: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful oral gavage administration of gemigliptin tartrate in rats.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and administration of this compound via oral gavage in a question-and-answer format.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| 1. Difficulty in dissolving this compound. | This compound has limited solubility in aqueous solutions.[1] | - Vehicle Selection: For preclinical studies, a co-solvent system is often necessary. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Another option is 10% DMSO in 90% corn oil.[2] The solubility in PBS (pH 7.2) is approximately 1 mg/mL.[1] - Preparation Technique: When using a co-solvent system, add the components sequentially and ensure each is fully dissolved before adding the next. Sonication can aid in dissolution.[3] |
| 2. Precipitation of the compound in the formulation. | - The concentration of this compound exceeds its solubility in the chosen vehicle. - The temperature of the solution has decreased, reducing solubility. - The pH of the solution is not optimal. | - Adjust Concentration: Lower the concentration of this compound in the formulation. - Maintain Temperature: Prepare and maintain the solution at a consistent temperature. Avoid storing aqueous solutions for more than one day.[1] - Check pH: Ensure the pH of the vehicle is within a range that favors solubility. |
| 3. Inconsistent dosing volumes. | - Inaccurate measurement of the dosing solution. - Air bubbles in the syringe. - Loss of substance due to adhesion to the syringe. | - Accurate Measurement: Use calibrated pipettes and syringes for precise volume measurement. - Remove Air Bubbles: Ensure all air bubbles are expelled from the syringe before dosing. - Syringe Priming: To minimize loss of the compound, "prime" the syringe by drawing up and expelling the solution a few times to coat the internal surfaces. |
| 4. Animal distress or resistance during gavage. | - Improper restraint technique. - Incorrect gavage needle size or insertion. - Anxiety due to repeated procedures. | - Proper Restraint: Firmly but gently restrain the rat to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle.[4][5] - Correct Needle and Insertion: Use a flexible, ball-tipped gavage needle of the appropriate size for the rat's weight.[6] Insert the needle gently along the side of the mouth over the tongue.[4][5] Do not force the needle; the rat should swallow it.[4] - Habituation: Handle the animals for a few days prior to the experiment to acclimate them to the procedure. |
| 5. Regurgitation or reflux of the administered dose. | - Dosing volume is too large. - The gavage needle was not inserted deep enough. - The animal was not held in an upright position. | - Volume Adjustment: The maximum recommended oral gavage volume for rats is 10-20 mL/kg.[4][5] For repeated dosing, smaller volumes (e.g., 5 mL/kg) are recommended.[6] - Proper Insertion Depth: Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.[4] - Correct Positioning: Keep the rat in an upright position during and immediately after administration to prevent reflux.[4] |
| 6. Signs of respiratory distress (e.g., coughing, gurgling sounds). | The gavage needle may have entered the trachea instead of the esophagus, leading to aspiration of the compound into the lungs. | - Immediate Action: Stop the procedure immediately if you observe any signs of respiratory distress.[4] - Monitoring: Closely monitor the animal. - Prevention: Ensure the rat swallows the gavage needle, which helps guide it into the esophagus. If there is any resistance, withdraw and reinsert.[4] |
| 7. Unexpected adverse effects (e.g., lethargy, diarrhea). | - While gemigliptin is generally well-tolerated in rats, high doses may lead to adverse effects.[7][8] - The vehicle itself may be causing toxicity. | - Dose-Range Finding Study: Conduct a preliminary study to determine the maximum tolerated dose of your specific formulation. - Vehicle Control Group: Always include a vehicle-only control group to differentiate between the effects of the compound and the vehicle.[2] |
Frequently Asked Questions (FAQs)
1. What is the recommended vehicle for oral gavage of this compound in rats?
Due to its poor water solubility, this compound often requires a co-solvent system for oral gavage. Commonly used vehicles that can be considered include:
-
A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
A suspension in 0.5% methylcellulose (MC) or carboxymethylcellulose (CMC).[9]
-
10% DMSO in 90% corn oil.[2]
The choice of vehicle should be based on the required concentration of this compound and should always be tested for tolerability in a pilot study with a vehicle-only control group.[2]
2. What is the typical oral bioavailability of gemigliptin in rats?
Gemigliptin is rapidly absorbed after oral administration in rats, with a high oral bioavailability of approximately 95.2%.[1][10]
3. What are the key pharmacokinetic parameters of gemigliptin in rats?
| Parameter | Value | Reference |
| Bioavailability | 95.2% | [1][10] |
| Tmax (Time to maximum plasma concentration) | 0.3 to 0.5 hours | [3] |
| Major Metabolic Pathway | Hydroxylation | [1][10] |
| Primary Excretion Routes | Urine (43.6%) and Feces (41.2%) | [10] |
4. What is the mechanism of action of gemigliptin?
Gemigliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 is an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). By inhibiting DPP-4, gemigliptin increases the levels of active GLP-1 and GIP, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, leading to improved glycemic control.
5. Are there any known adverse effects of this compound in rats?
Preclinical studies in rats have shown that gemigliptin is generally well-tolerated. A two-year carcinogenicity study in rats with oral doses up to 450 mg/kg/day showed no evidence of carcinogenicity.[7][8] However, as with any compound, high doses may lead to unexpected effects, and it is crucial to conduct dose-range finding studies.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (Co-solvent System)
This protocol is adapted from a common formulation for poorly soluble compounds.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Calculate the required amounts of each component based on the desired final concentration and volume. For a 10 mL final volume of a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline formulation:
-
DMSO: 1 mL
-
PEG300: 4 mL
-
Tween-80: 0.5 mL
-
Saline: 4.5 mL
-
-
Weigh the required amount of this compound and place it in a sterile conical tube.
-
Add the DMSO to the tube and vortex until the powder is completely dissolved.
-
Add the PEG300 to the solution and vortex thoroughly.
-
Add the Tween-80 and vortex until the solution is homogeneous.
-
Slowly add the saline to the mixture while vortexing to bring the solution to the final volume.
-
If necessary, sonicate the final solution for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution for any precipitation before administration.
Protocol 2: Oral Gavage Administration in Sprague-Dawley Rats
This protocol is based on general guidelines for oral gavage in rats.[4][5][6]
Materials:
-
Prepared this compound formulation
-
Sprague-Dawley rats
-
Appropriately sized flexible, ball-tipped gavage needles (e.g., 16-18 gauge for adult rats)[6]
-
1 mL or 3 mL syringes
-
Animal scale
Procedure:
-
Animal Preparation: Weigh each rat to determine the correct dosing volume (typically 5-10 mL/kg).[6]
-
Syringe Preparation: Draw the calculated volume of the this compound formulation into the syringe. Ensure there are no air bubbles.
-
Restraint: Gently but firmly restrain the rat in an upright position. The head should be slightly extended to create a straight line from the mouth to the stomach.[4][5]
-
Needle Insertion:
-
Measure the gavage needle against the rat, from the tip of the nose to the last rib, to determine the correct insertion depth. Mark the needle if necessary.[4]
-
Gently insert the gavage needle into the side of the mouth, over the tongue.
-
Allow the rat to swallow the needle. The needle should pass smoothly down the esophagus without force.[4] If resistance is met, withdraw the needle and try again.
-
-
Administration: Once the needle is in the correct position, slowly administer the solution.
-
Withdrawal: Gently remove the gavage needle along the same path of insertion.
-
Monitoring: Return the rat to its cage and monitor for any signs of distress, such as coughing or difficulty breathing, for at least 10-15 minutes after dosing.[5][6]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound oral gavage.
References
- 1. researchgate.net [researchgate.net]
- 2. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. verification.fda.gov.ph [verification.fda.gov.ph]
- 8. mims.com [mims.com]
- 9. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 10. Absorption, distribution, metabolism and excretion of gemigliptin, a novel dipeptidyl peptidase IV inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in the Bioanalysis of Gemigliptin Tartrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to matrix effects in the bioanalysis of gemigliptin tartrate.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the LC-MS/MS analysis of gemigliptin in biological matrices.
| Observed Problem | Potential Cause | Recommended Solution |
| Low Analyte Response or Signal Suppression | Co-elution of endogenous matrix components, particularly phospholipids, that suppress the ionization of gemigliptin.[1][2][3][4] | 1. Optimize Sample Preparation: Implement a phospholipid removal step. Protein precipitation alone may not be sufficient.[1][5] Consider Solid-Phase Extraction (SPE) or a pass-through phospholipid removal plate. 2. Chromatographic Separation: Adjust the gradient or mobile phase composition to separate gemigliptin from the suppression zone.[1][2] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This can help compensate for signal suppression. |
| High Variability in Results (Poor Precision) | Inconsistent matrix effects between different samples or lots of biological matrix. This can be due to variations in lipid content or other endogenous components. | 1. Robust Sample Preparation: Employ a more rigorous sample cleanup method like SPE to ensure consistent removal of interfering substances.[6] 2. Matrix-Matched Calibrators and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to mimic the matrix effect.[4] 3. Internal Standard Monitoring: Closely monitor the response of the internal standard. High variability in the IS signal can indicate inconsistent matrix effects. |
| Poor Peak Shape (Tailing or Fronting) | Interaction of gemigliptin with active sites on the analytical column or co-elution with interfering compounds. Adsorption to metal surfaces in the HPLC system can also be a factor for certain compounds.[7] | 1. Optimize Mobile Phase: Adjust the pH or add modifiers to the mobile phase to improve peak shape. 2. Change Analytical Column: Test different column chemistries (e.g., C18, Phenyl-Hexyl) to find one that provides better peak symmetry. 3. Consider Metal-Free Columns: If adsorption is suspected, a metal-free or PEEK-lined column may improve peak shape.[7] |
| Gradual Decrease in Signal Intensity Over a Run | Buildup of matrix components on the analytical column or in the mass spectrometer's ion source.[3] | 1. Implement a Divert Valve: Program the divert valve to send the highly aqueous, early-eluting, and late-eluting portions of the chromatogram to waste, preventing salts and other non-volatile components from entering the mass spectrometer. 2. Thorough Column Washing: Include a high-organic wash step at the end of each chromatographic run to clean the column. 3. Regular Source Cleaning: Perform routine maintenance and cleaning of the ion source to remove accumulated residue. |
| Unexpected Peaks or Interferences | Presence of metabolites, co-administered drugs, or contaminants from sample collection tubes or solvents. Gemigliptin's major circulating metabolite is a hydroxylated form (LC15-0636).[8] | 1. Check for Metabolite Interference: If possible, obtain a reference standard for the major metabolite to check for chromatographic separation from gemigliptin. 2. Review Concomitant Medications: Be aware of any other drugs the study subjects may be taking and check for potential interferences. 3. Blank Matrix Analysis: Analyze multiple lots of blank matrix to screen for endogenous interferences. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my gemigliptin bioanalysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components in the sample matrix.[9] In the bioanalysis of gemigliptin, this can lead to ion suppression (decreased signal) or enhancement (increased signal), resulting in inaccurate and imprecise quantification.[1][9] Common sources of matrix effects in plasma are phospholipids, salts, and endogenous metabolites.[8]
Q2: I am using protein precipitation for sample preparation. Is this sufficient to avoid matrix effects?
A2: While protein precipitation is a simple and fast method, it may not be sufficient to eliminate matrix effects, especially those caused by phospholipids which are often soluble in the precipitation solvent.[1][5] If you are observing ion suppression or high variability, a more selective sample preparation technique like solid-phase extraction (SPE) or specific phospholipid removal methods is recommended.[3]
Q3: What is the best type of internal standard to use for gemigliptin analysis?
A3: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of gemigliptin. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects. This allows for accurate compensation for any signal suppression or enhancement. If a SIL-IS is not available, a structural analog with similar chromatographic behavior and ionization properties can be used, but it may not compensate for matrix effects as effectively.
Q4: How can I assess the presence of matrix effects in my method?
A4: A common method is the post-column infusion experiment.[10] In this experiment, a constant flow of a gemigliptin solution is infused into the LC eluent after the analytical column and before the mass spectrometer. A blank, extracted matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.[10]
Q5: My results are showing high variability between different batches of plasma. What could be the cause?
A5: This is likely due to the relative matrix effect, where the composition of the biological matrix varies from lot to lot, causing different degrees of ion suppression or enhancement. To mitigate this, it is crucial to use a robust sample preparation method that effectively removes the variable matrix components. Additionally, validating the method with multiple lots of the biological matrix is essential to ensure its ruggedness.
Experimental Protocols
Protocol 1: Phospholipid Removal using a Pass-Through SPE Plate
This protocol is designed for the efficient removal of phospholipids from plasma samples, a common cause of matrix effects.
Materials:
-
Plasma samples
-
Internal Standard (IS) spiking solution
-
Acetonitrile (ACN)
-
Pass-through phospholipid removal 96-well plate or cartridges
-
Collection plate or tubes
-
Vortex mixer
-
Centrifuge (optional, for initial sample clarification)
-
Positive pressure manifold or vacuum manifold
Procedure:
-
Sample Aliquoting: Aliquot 100 µL of plasma into a 96-well plate or microcentrifuge tubes.
-
Internal Standard Addition: Add the internal standard solution to each sample.
-
Protein Precipitation: Add 300 µL of acetonitrile to each sample.
-
Mixing: Vortex the samples for 1 minute to ensure complete protein precipitation.
-
Loading: Place the phospholipid removal plate on a collection plate. Transfer the entire mixture from step 4 to the wells of the phospholipid removal plate.
-
Elution: Apply positive pressure or a vacuum to draw the sample through the sorbent bed into the collection plate. The phospholipids are retained on the sorbent, while gemigliptin and the IS pass through.
-
Evaporation and Reconstitution (Optional): The resulting filtrate can be evaporated to dryness and reconstituted in a smaller volume of mobile phase to increase sensitivity.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Gemigliptin
This protocol provides a more comprehensive cleanup for complex matrices. A mixed-mode cation exchange polymer-based sorbent is often effective for polar basic compounds like gemigliptin.
Materials:
-
Plasma samples
-
Internal Standard (IS) spiking solution
-
4% Phosphoric acid in water
-
Methanol
-
Acetonitrile
-
5% Ammonium hydroxide in methanol
-
SPE cartridges (e.g., Mixed-Mode Cation Exchange)
-
Vacuum manifold
Procedure:
-
Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 4% phosphoric acid in water. Add the internal standard.
-
Column Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: Add 1 mL of water to the cartridge.
-
Wash 2: Add 1 mL of acetonitrile to the cartridge.
-
-
Elution: Elute gemigliptin and the IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: The sample is ready for LC-MS/MS analysis.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Sample Prep Tech Tip: Phospholipid Removal | Phenomenex [phenomenex.com]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. lcms.cz [lcms.cz]
- 6. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. This compound sesquihydrate | C44H56F16N10O19 | CID 163203554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lctsbible.com [lctsbible.com]
Gemigliptin Tartrate Cell Culture Experiments: A Technical Support Center for Improved Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for researchers utilizing gemigliptin tartrate in cell culture experiments. In an effort to enhance experimental reproducibility, this guide offers detailed troubleshooting advice, standardized protocols for key assays, and a compilation of quantitative data from various in vitro studies. The information is presented in a user-friendly question-and-answer format to directly address common challenges and provide clear, actionable solutions.
Section 1: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during cell culture experiments with this compound, providing potential causes and solutions to improve experimental consistency.
| Question | Potential Cause | Troubleshooting/Solution |
| 1. My this compound is not dissolving properly in my cell culture medium. | This compound has limited solubility in aqueous solutions. Direct addition to media can lead to precipitation. | Prepare a concentrated stock solution in an appropriate solvent before diluting it in the final culture medium. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound.[1][2] Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. An organic solvent-free aqueous solution can be prepared by dissolving the solid in aqueous buffers like PBS (pH 7.2) to a concentration of approximately 1 mg/ml, though it is not recommended to store this aqueous solution for more than one day.[1] |
| 2. I am observing unexpected or inconsistent changes in cell viability after gemigliptin treatment. | - Inaccurate drug concentration: Errors in stock solution preparation or dilution. - Cell density variation: Inconsistent cell seeding numbers can lead to variability in drug response. - Media components: Different basal media (e.g., DMEM vs. RPMI-1640) have varying compositions that can influence cell growth and drug response.[3][4] - Off-target effects: At high concentrations, DPP-4 inhibitors may have off-target effects.[5][6] | - Verify stock solution concentration: Use a calibrated balance and ensure complete dissolution. Prepare fresh dilutions for each experiment. - Standardize cell seeding: Use a hemocytometer or automated cell counter to ensure consistent cell numbers across all wells and experiments. - Consistent media usage: Use the same type and lot of basal media and serum for the duration of a study to minimize variability. - Dose-response curve: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and endpoint. |
| 3. My Western blot results for signaling proteins (e.g., p-Akt, p-ERK) are weak or inconsistent. | - Suboptimal lysis buffer: Incomplete protein extraction or preservation of phosphorylation states. - Incorrect antibody dilution: Antibody concentration may be too high (background) or too low (weak signal). - Timing of stimulation/inhibition: The phosphorylation state of signaling proteins is often transient. | - Use appropriate lysis buffer: Employ a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation. - Optimize antibody concentrations: Perform a titration of your primary and secondary antibodies to find the optimal dilution for your experimental setup. For phospho-Akt (Ser473), a starting dilution of 1:1000 is often recommended.[7][8] For phospho-ERK1/2, a dilution of 1:500 to 1:2000 is a common starting point. - Time-course experiment: Conduct a time-course experiment to identify the peak of protein phosphorylation or dephosphorylation in response to gemigliptin treatment. For ERK phosphorylation, peaks can be observed as early as 1-5 minutes after stimulation.[9] |
| 4. I am seeing high background in my immunofluorescence staining. | - Inadequate blocking: Non-specific antibody binding to the cells or coverslip. - Primary antibody concentration too high: Excess antibody can lead to non-specific binding. | - Optimize blocking step: Use an appropriate blocking solution (e.g., 5% BSA or normal goat serum in PBS-T) for at least 1 hour at room temperature. - Titrate primary antibody: Determine the optimal antibody concentration that provides a strong specific signal with minimal background. |
| 5. My cell proliferation assay results are not reproducible. | - Inconsistent incubation times: Variation in the duration of drug treatment or assay reagent incubation. - Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can concentrate media components and affect cell growth. | - Standardize all incubation steps: Use a timer to ensure consistent timing for all plates and experiments. - Minimize edge effects: Avoid using the outer wells of multi-well plates for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. |
Section 2: Experimental Protocols
This section provides detailed methodologies for key experiments commonly performed with this compound.
Cell Viability/Proliferation Assay (WST-1/CCK-8)
This protocol is adapted for assessing the effect of this compound on the viability and proliferation of adherent cells.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
WST-1 or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 mM). Serially dilute the stock solution in complete medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Treatment: After 24 hours of cell attachment, carefully remove the medium and replace it with 100 µL of medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Assay: Add 10 µL of WST-1 or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (typically 450 nm) using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express the results as a percentage of the vehicle-treated control cells.
Western Blotting for Signaling Pathway Analysis
This protocol outlines the steps for analyzing changes in protein expression and phosphorylation in response to this compound.
Materials:
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Caspase-3, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound for the predetermined time.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well and scrape the cells. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended starting dilutions are 1:1000 for many common signaling antibodies.[10]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or total protein levels).
Section 3: Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies on this compound.
Table 1: Inhibitory Concentrations (IC₅₀) and Binding Affinity (Ki) of Gemigliptin
| Parameter | Value | Target/System | Reference |
| IC₅₀ | 10.3 nM | Human recombinant DPP-4 | [11][12] |
| IC₅₀ | 11.69 mM | AGE-BSA formation | [11][13] |
| IC₅₀ | 1.39 mM | AGE-collagen cross-linking | [11][13] |
| Ki | 7.25 nM | DPP-4 | [11] |
Table 2: Effective Concentrations of Gemigliptin in Various Cell Lines and Assays
| Cell Line | Assay | Concentration | Observed Effect | Reference |
| Endothelial Progenitor Cells (EPCs) | Viability Assay (WST-1) | 20 µM | Significant increase in cell viability | [14] |
| Endothelial Progenitor Cells (EPCs) | Western Blot | 20 µM | Significant decrease in Caspase-3 levels | [14] |
| Endothelial Progenitor Cells (EPCs) | Western Blot | 10, 20, 50 µM | Significant increase in BCL-2 levels | [14] |
| RAW 264.7 Macrophages | ELISA | 500 µM | Attenuation of LPS-induced TNF-α, IL-1β, IL-6, and IFN-γ secretion | [7][15] |
| Human Thyroid Carcinoma Cells (SW1736, TPC-1, 8505C, BCPAP) | Cytotoxicity Assays | Varies | Reduced cell viability and ATP levels | |
| MC3T3-E1 Osteoblasts | Cell Viability (CCK-8) | 10⁻⁴ - 10⁻³ M | Partial reversal of dRib-mediated reduction in cell viability | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Western Blot | 20 µM | Inhibition of IL-1β-induced p-ERK, p-p38, and p-JNK |
Section 4: Signaling Pathways and Experimental Workflows
This section provides visual representations of key signaling pathways and experimental workflows relevant to this compound research.
Diagram 1: Gemigliptin's Primary Mechanism of Action
References
- 1. Life Cycle [elifecycle.org]
- 2. researchgate.net [researchgate.net]
- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct effects of DPP-4 inhibition on the vasculature. Reconciling basic evidence with lack of clinical evidence. | Semantic Scholar [semanticscholar.org]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 12. Gemigliptin, a potent selective dipeptidyl peptidase 4 inhibitor, protects endothelial progenitor cells by oxidative stress via caspase-3 dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Gemigliptin Inhibits Interleukin-1β–Induced Endothelial-Mesenchymal Transition via Canonical-Bone Morphogenetic Protein Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Addressing unexpected off-target results in gemigliptin tartrate studies
Welcome to the technical support center for gemigliptin tartrate studies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected off-target results and navigating experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common and unexpected issues that may arise during your experiments with this compound.
Q1: We observed a decrease in cell viability and an increase in apoptosis in our cancer cell line after treatment with gemigliptin. Is this an expected on-target effect?
A1: This is a potential off-target effect. While gemigliptin's primary function is the inhibition of dipeptidyl peptidase-4 (DPP-4), recent studies have indicated that it can induce cytotoxicity and apoptosis in certain cancer cell lines, such as thyroid carcinoma cells.[1][2] This effect is not related to its glucose-lowering mechanism.
Troubleshooting Steps:
-
Confirm the Observation: Repeat the cell viability assay (e.g., MTT or WST-1 assay) to ensure the result is reproducible. Include positive and negative controls for apoptosis.
-
Investigate Apoptotic Pathways: Analyze the expression of key apoptotic markers. Gemigliptin has been shown to increase levels of Bcl-2 and cleaved poly (ADP-ribose) polymerase, while reducing levels of xIAP and survivin in thyroid carcinoma cells.[1] A Western blot analysis of these proteins can help confirm if a similar pathway is activated in your cell line.
-
Evaluate Dose-Dependency: Perform a dose-response experiment to see if the cytotoxic effect is dependent on the gemigliptin concentration. This can help determine the therapeutic window for your specific cell line.
-
Consider Synergistic Effects: Be aware that gemigliptin can have synergistic cytotoxic effects when combined with other drugs, such as histone deacetylase inhibitors like PXD101.[1]
Q2: Our results show that gemigliptin is modulating inflammatory signaling pathways (NF-κB, JNK, STAT). Is this a known off-target effect?
A2: Yes, this is a documented off-target effect. Gemigliptin has been shown to possess anti-inflammatory properties by inhibiting the activation of several key inflammatory signaling pathways, including IKK/NF-κB, MKK7/JNK, and JAK2/STAT1/3 in macrophages.
Troubleshooting Steps:
-
Validate Pathway Modulation: Use Western blotting to analyze the phosphorylation status of key proteins in these pathways (e.g., phospho-NF-κB, phospho-JNK, phospho-STAT1/3) to confirm the inhibitory effect of gemigliptin.
-
Assess Cytokine and Chemokine Levels: Measure the secretion and mRNA expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines (e.g., CCL3, CCL4, CXCL10) using ELISA and qRT-PCR, respectively. Gemigliptin has been shown to attenuate the levels of these inflammatory mediators.
-
Control for Experimental Conditions: Ensure that the observed anti-inflammatory effects are not due to experimental artifacts. Use appropriate vehicle controls and ensure that the lipopolysaccharide (LPS) or other inflammatory stimulus is potent and used at a consistent concentration.
Q3: We are seeing unexpected changes in cellular metabolism and mitochondrial function in our hepatic stellate cell (HSC) cultures. Could this be related to gemigliptin treatment?
A3: Yes, this is a plausible off-target effect. Gemigliptin has been found to alleviate succinate-induced activation of hepatic stellate cells by improving mitochondrial function. It can inhibit the succinate-GPR91 signaling pathway, which is involved in HSC activation and liver fibrosis.
Troubleshooting Steps:
-
Examine Mitochondrial Morphology and Function: Assess mitochondrial integrity and function using techniques such as transmission electron microscopy to observe mitochondrial morphology and assays to measure mitochondrial reactive oxygen species (ROS) production. Gemigliptin has been shown to preserve mitochondrial morphological integrity and attenuate mitochondrial ROS.
-
Analyze Key Signaling Proteins: Perform Western blot analysis to measure the expression of GPR91 and the phosphorylation of downstream proteins like ERK1/2. Gemigliptin treatment has been observed to attenuate the succinate-induced increase in GPR91 and phospho-ERK1/2 levels.
-
Evaluate Markers of HSC Activation: Measure the expression of fibrogenesis markers such as α-smooth muscle actin (α-SMA) and collagen type 1. Gemigliptin has been shown to decrease the expression of these markers in activated HSCs.
Data Presentation
The following tables summarize key quantitative data related to gemigliptin's potency, selectivity, and off-target effects.
Table 1: Potency and Selectivity of Gemigliptin
| Parameter | Value | Reference |
| DPP-4 Inhibition (Ki) | 7.25 ± 0.67 nM | [3] |
| Selectivity over DPP-8 | >23,000-fold | [3] |
| Selectivity over DPP-9 | >23,000-fold | [3] |
| Selectivity over FAP-α | >23,000-fold | [3] |
Table 2: Off-Target Effects of Gemigliptin
| Effect | Assay | IC50 Value | Reference |
| Anti-glycation | AGE-BSA Formation | 11.69 mM | |
| Anti-glycation | AGE-Collagen Cross-linking | 1.39 mM |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
This protocol is for assessing cell viability and proliferation.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (4 mM HCl, 0.1% NP-40 in isopropanol)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired duration.
-
MTT Addition: After treatment, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the media and add 150 µL of MTT solvent to each well.
-
Measurement: Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Read the absorbance at 590 nm with a reference wavelength of 620 nm.
Western Blot Analysis
This protocol is for analyzing the expression and phosphorylation of specific proteins.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse treated and control cells in lysis buffer. Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using appropriate software and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target effect of gemigliptin on the DPP-4 pathway.
Caption: Troubleshooting workflow for unexpected apoptosis.
Caption: Gemigliptin's off-target effect on the Succinate-GPR91 pathway.
References
- 1. Gemigliptin, a novel dipeptidyl peptidase-IV inhibitor, exerts a synergistic cytotoxicity with the histone deacetylase inhibitor PXD101 in thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gemigliptin: An Update of Its Clinical Use in the Management of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis of Gemigliptin Tartrate and Sitagliptin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of two prominent dipeptidyl peptidase-4 (DPP-4) inhibitors, gemigliptin tartrate and sitagliptin. The following sections detail their performance based on key experimental data, outline the methodologies used in these studies, and visualize the underlying signaling pathways.
Quantitative Efficacy Comparison
The following tables summarize the key efficacy parameters of gemigliptin and sitagliptin from various in vivo studies.
Table 1: Glycemic Control in Clinical Studies (Add-on to Metformin)
| Parameter | Gemigliptin (50 mg/day) | Sitagliptin (100 mg/day) | Study Duration | Key Findings |
| HbA1c Reduction | -0.77% ± 0.8 | -0.8% ± 0.85 | 24 weeks | Gemigliptin was non-inferior to sitagliptin in reducing HbA1c.[1][2][3] |
| Proportion of Patients Achieving HbA1c <7% | 54.07% | 48.87% | 24 weeks | A comparable proportion of patients achieved the target HbA1c level.[1][2][3] |
| Fasting Plasma Glucose (FPG) Reduction | Significant decrease | Significant decrease | 24 weeks | Both treatments led to significant reductions in FPG.[1][3] |
| Postprandial Glucose (PPG) Reduction | Significant decrease | Significant decrease | 24 weeks | Both treatments effectively lowered postprandial glucose levels.[1][3] |
Table 2: Effects on Beta-Cell Function and Incretin Levels (Add-on to Metformin)
| Parameter | Gemigliptin (50 mg/day) | Sitagliptin (100 mg/day) | Study Duration | Key Findings |
| GLP-1 Levels | Increased | Not specified in direct comparison | 24 weeks | Gemigliptin treatment led to an increase in GLP-1 levels.[1][3] |
| Beta-Cell Sensitivity to Glucose | Increased | Not specified in direct comparison | 24 weeks | Gemigliptin improved beta-cell function as supported by HOMA-β, postprandial 2-h c-peptide, and insulinogenic index.[1][3] |
Table 3: DPP-4 Inhibition in Preclinical In Vivo Models
| Animal Model | Gemigliptin Dose | Sitagliptin Dose | Duration | DPP-4 Inhibition |
| Rats, Dogs, Monkeys | Same dose | Same dose | 24 hours | Gemigliptin exerted a more potent DPP-4 inhibitory effect than sitagliptin.[4][5] |
| ob/ob mice | 10 mg/kg | 10 mg/kg | 8 hours | Both inhibitors showed comparable, long-duration inhibition of >70%.[6] |
Experimental Protocols
This section details the methodologies employed in the key in vivo studies cited in this guide.
Clinical Trial Protocol: Gemigliptin vs. Sitagliptin as Add-on to Metformin
-
Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group study.[1][3]
-
Participants: Patients with type 2 diabetes inadequately controlled with metformin alone.
-
Intervention:
-
Group 1: Gemigliptin 50 mg once daily + metformin.
-
Group 2: Sitagliptin 100 mg once daily + metformin.
-
-
Duration: 24 weeks.
-
Primary Efficacy Endpoint: Change in HbA1c from baseline.
-
Secondary Efficacy Endpoints: Changes in FPG, PPG, proportion of patients achieving HbA1c <7%, and measures of beta-cell function (HOMA-β, postprandial C-peptide, insulinogenic index).
-
Biochemical Analysis: Blood samples were collected at baseline and periodically throughout the study to measure HbA1c, plasma glucose, and other relevant markers. Oral glucose tolerance tests (OGTT) were performed at the beginning and end of the study.[1][3]
Preclinical In Vivo Protocol: DPP-4 Inhibition in ob/ob Mice
-
Animal Model: Male ob/ob mice, a model of obesity and type 2 diabetes.
-
Acclimatization: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water.
-
Drug Administration:
-
Gemigliptin (10 mg/kg) or sitagliptin (10 mg/kg) was administered orally (p.o.).
-
A vehicle control group received 0.5% carboxymethylcellulose.
-
-
DPP-IV Activity Assay:
-
Blood samples were collected at various time points post-dosing.
-
Plasma was separated, and DPP-IV activity was measured using a fluorometric assay with a specific substrate (e.g., H-Gly-Pro-AMC).
-
-
Oral Glucose Tolerance Test (OGTT):
-
Following an overnight fast, a baseline blood sample was taken.
-
Mice were orally administered a glucose solution (e.g., 2 g/kg).
-
Blood glucose levels were measured at 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Statistical Analysis: Data were analyzed using appropriate statistical methods, such as ANOVA, to compare the effects of the different treatments.
Signaling Pathways
The primary mechanism of action for both gemigliptin and sitagliptin is the inhibition of the DPP-4 enzyme. This inhibition leads to an increase in the levels of active incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones, in turn, regulate glucose homeostasis through various downstream signaling pathways.
Caption: DPP-4 Inhibition and Incretin Hormone Regulation.
Beyond the primary incretin pathway, studies suggest that these DPP-4 inhibitors may exert pleiotropic effects through other signaling cascades.
References
- 1. Gemigliptin: An Update of Its Clinical Use in the Management of Type 2 Diabetes Mellitus [e-dmj.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Efficacy and safety of the dipeptidyl peptidase-4 inhibitor gemigliptin compared with sitagliptin added to ongoing metformin therapy in patients with type 2 diabetes inadequately controlled with metformin alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sitagliptin ameliorates diabetic nephropathy by blocking TGF-β1/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gemigliptin: An Update of Its Clinical Use in the Management of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Gemigliptin Tartrate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of gemigliptin tartrate, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. The selection of an appropriate analytical method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols and performance data of commonly employed techniques, including Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Visible Spectrophotometry, to aid researchers in choosing the most suitable method for their specific needs.
Comparative Performance of Analytical Methods
The following table summarizes the key performance parameters of different analytical methods validated for the quantification of this compound. This allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.
| Parameter | RP-HPLC Method I [1] | RP-HPLC Method II [2][3] | RP-HPLC Method III [4] | Visible Spectrophotometry Method I [5][6][7] | Visible Spectrophotometry Method II [8] | LC-MS Method [9] |
| Linearity Range | 50-300 µg/mL | 1-25 µg/mL | 1-35 µg/mL | 2.0–30.0 μg/mL | 5-30 µg/mL | 1-2000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | Not explicitly stated, but linearity was established | 0.999 | > 0.999 | > 0.999 | Not explicitly stated, but the method was validated for linearity |
| Limit of Detection (LOD) | 14.36 µg/mL | 14.21 µg/mL | Not Reported | 0.010 μg/mL | Not Reported | Not Reported, but LLOQ is 1 ng/mL |
| Limit of Quantification (LOQ) | 43.53 µg/mL | 43.90 µg/mL | Not Reported | 0.033 μg/mL | Not Reported | 1 ng/mL |
| Accuracy (% Recovery) | 98-102% | 98.0-100.0% | 99.85% (as % label claim) | 99.92–100.08% | 99.73–99.96% | Overall recovery of 89.81% |
| Precision (%RSD) | Intraday ≤ 2, Interday ≥ 2 | <2% | Not explicitly stated | Not explicitly stated | Not explicitly stated | Validated for inter and intraday precision |
| Retention Time (min) | 2.735 | 7.4 | 2.397 | Not Applicable | Not Applicable | 3.29 |
Experimental Protocols
Detailed methodologies for the cited analytical techniques are provided below. These protocols are essential for reproducing the methods and for understanding the experimental conditions that yield the reported performance data.
Stability-Indicating RP-HPLC Method I[1][2]
This method is designed for the simultaneous estimation of gemigliptin and its degradation products, making it suitable for stability studies.
-
Instrumentation: Shimadzu LC-2010 HPLC system.
-
Column: Sheisdo C18 (250 x 4.6 mm, 5µm).
-
Mobile Phase: A mixture of Acetonitrile, Methanol, and water in a ratio of 40:40:20 (% v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Standard Stock Solution Preparation: Accurately weigh 10 mg of standard Gemigliptin and transfer to a 10 ml volumetric flask. Dissolve in 5 ml of methanol and dilute to the mark with the same solvent to obtain a stock solution of 1000 μg/ml.
-
Working Standard Solution Preparation: Dilute 0.5 ml of the stock solution to 10 ml with methanol to get a working standard solution of 50 μg/ml.
RP-HPLC Method II for Simultaneous Estimation with Metformin[3][4]
This method is developed for the simultaneous determination of gemigliptin and metformin hydrochloride in pharmaceutical dosage forms.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Gemni C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of Buffer (20mM Ammonium Acetate in water, pH 3.5) and a Methanol:Acetonitrile mixture (40:10 %V/V) in a 60:40 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 μl.
-
Detection Wavelength: 265 nm.
RP-HPLC Method III for Simultaneous Estimation with Metformin Hydrochloride[5]
This method provides an alternative for the simultaneous quantification of gemigliptin and metformin hydrochloride.
-
Column: Zorbax Eclipse XDB-C18 (4.6×250mm, 5μ).
-
Mobile Phase: Methanol: Water (20:80 % v/v).
-
Flow Rate: 1.0 ml/min.
-
Detection Wavelength: 233 nm.
Visible Spectrophotometric Method I (Charge Transfer Complexation)[6][7][8]
This indirect spectrophotometric method is based on the formation of a charge transfer complex.
-
Principle: Gemigliptin is oxidized by an excess of N-bromosuccinimide (NBS). The unconsumed NBS then oxidizes metol to form p-N-methylbenzoquinone monoamine (PNMM), which in turn forms a charge transfer complex with sulphanilic acid. The absorbance of this complex is measured.
-
Reagents:
-
Metol (0.2%): 200 mg of N-methyl-p-aminophenol dissolved in 100 mL water.
-
Sulphanilic acid (0.2%): 200 mg of sulphanilic acid dissolved in 100 mL water.
-
Buffer (pH 1.5): Equal volumes of 1N hydrochloric acid and 1N sodium acetate, with pH adjusted to 1.5.
-
-
Standard Solution Preparation: 50 mg of standard gemigliptin is accurately weighed, transferred to a 50 mL volumetric flask, dissolved, and diluted to the mark with methanol to get a concentration of 1000 µg/mL. This stock solution is further diluted as needed.
Visible Spectrophotometric Method II (Ninhydrin-Based)[9]
This method utilizes the reaction of the primary amine group in gemigliptin with ninhydrin.
-
Principle: The primary amine on gemigliptin reacts with ninhydrin in an alkaline borate buffer medium to produce a purple-colored product (Ruhemann's purple), which is measured spectrophotometrically.
-
Detection Wavelength: 558 nm.
-
Reaction Conditions: The reaction mixture is heated in a water bath at 80 ± 5°C for 15 minutes.
-
Reagents:
-
Ninhydrin solution (0.2%): 0.2 g of Ninhydrin dissolved in 100 mL of alkaline borate buffer (pH 10).
-
-
Procedure: Aliquots of standard gemigliptin solution are transferred to test tubes, 2 mL of ninhydrin solution is added, and the mixture is heated. After cooling, the volume is made up to the mark with the alkaline borate buffer in a 10 mL volumetric flask, and the absorbance is measured.
Bioanalytical LC-MS Method[10]
This highly sensitive and selective method is suitable for the determination of gemigliptin in human plasma.
-
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Column: Phenomenex Gemini C18 (3 μm, 30.0 × 2.0 mm).
-
Mobile Phase: 0.1% Formic acid in 10 mM Ammonium acetate in water: Acetonitrile (10:90% v/v).
-
Flow Rate: 0.5 mL/min.
-
Internal Standard: Sitagliptin.
-
Mass Spectrometric Detection:
-
Gemigliptin: m/z 490.160 → 338.100
-
Sitagliptin (IS): m/z 408.142 → 235.000
-
Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the described analytical methods.
Caption: General workflow for RP-HPLC analysis of this compound.
References
- 1. jpsbr.org [jpsbr.org]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. researchgate.net [researchgate.net]
- 4. ajpaonline.com [ajpaonline.com]
- 5. Visible Spectrophotometric Determination of Gemigliptin using Charge Transfer Complex – Oriental Journal of Chemistry [orientjchem.org]
- 6. Visible Spectrophotometric Determination of Gemigliptin Using Charge Transfer Complex | PDF [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ejbps.com [ejbps.com]
Gemigliptin Tartrate: Unparalleled Selectivity for DPP-4 over DPP-8 and DPP-9 Validated In Vitro
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of gemigliptin tartrate's in vitro selectivity for dipeptidyl peptidase-4 (DPP-4) against its closely related homologs, DPP-8 and DPP-9. The following data and experimental protocols underscore the high selectivity of gemigliptin, a critical attribute for minimizing potential off-target effects and enhancing its safety profile as a therapeutic agent for type 2 diabetes.
Gemigliptin, a potent and competitive DPP-4 inhibitor, demonstrates exceptional selectivity, a key differentiator among the gliptin class of antidiabetic drugs.[1][2] In vitro studies have consistently shown that gemigliptin is significantly more selective for DPP-4 than for other dipeptidyl peptidases, including DPP-8 and DPP-9.[1][2] This high selectivity is crucial, as off-target inhibition of DPP-8 and DPP-9 has been linked to potential adverse effects in preclinical studies.
Comparative Inhibitory Activity: Gemigliptin vs. Other DPP-4 Inhibitors
The in vitro inhibitory activity of gemigliptin and other selected DPP-4 inhibitors against DPP-4, DPP-8, and DPP-9 is summarized in the table below. The data highlights gemigliptin's superior selectivity profile.
| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |
| Gemigliptin | 16 | > 368,000 | > 368,000 | > 23,000 | > 23,000 |
| Sitagliptin | 19 | 520 | 900 | ~27 | ~47 |
| Vildagliptin | 62 | 2,800 | 880 | ~45 | ~14 |
| Saxagliptin | 50 | 450 | 1,200 | 9 | 24 |
*Based on a reported selectivity of >23,000-fold.[1] IC50 values for DPP-8 and DPP-9 are estimated based on the DPP-4 IC50 and the reported selectivity.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values for DPP inhibitors is typically conducted using a fluorometric in vitro assay. The following is a generalized protocol representative of the methodology used in such studies.
In Vitro Dipeptidyl Peptidase (DPP) Inhibition Assay
Objective: To determine the potency and selectivity of an inhibitor against DPP-4, DPP-8, and DPP-9 enzymes.
Materials:
-
Recombinant human DPP-4, DPP-8, and DPP-9 enzymes
-
Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin [GP-AMC])
-
Test inhibitor (e.g., this compound)
-
Reference inhibitors (e.g., Sitagliptin, Vildagliptin)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Enzyme Preparation: Recombinant DPP enzymes are diluted to a predetermined optimal concentration in the assay buffer.
-
Inhibitor Preparation: A serial dilution of the test and reference inhibitors is prepared in the assay buffer.
-
Reaction Mixture: In the wells of a 96-well plate, the assay buffer, diluted enzyme, and inhibitor solutions (or vehicle control) are added.
-
Pre-incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: The fluorescence intensity is measured at regular intervals using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time curve. The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Visualizing the Scientific Rationale
To better illustrate the concepts discussed, the following diagrams depict the experimental workflow and the relevant signaling pathways.
Caption: Workflow for In Vitro DPP Inhibition Assay.
Caption: Simplified Signaling Pathways of DPP Family Enzymes.
Conclusion
The in vitro data robustly supports the high selectivity of this compound for DPP-4 over DPP-8 and DPP-9. This characteristic, validated through established enzymatic assays, is a significant feature of its pharmacological profile. For researchers in drug development, the pronounced selectivity of gemigliptin underscores its potential for a favorable safety profile, warranting further investigation and consideration in the development of novel therapies for type 2 diabetes.
References
Validating Biomarkers for Gemigliptin Tartrate Response in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of gemigliptin tartrate's preclinical performance with other dipeptidyl peptidase-4 (DPP-4) inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid in the validation of biomarkers for predicting therapeutic response.
Executive Summary
Gemigliptin is a potent and selective DPP-4 inhibitor with a long duration of action. Preclinical studies have demonstrated its efficacy in improving glycemic control, primarily by increasing the levels of active glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Beyond its glucose-lowering effects, gemigliptin exhibits pleiotropic anti-inflammatory and cardiovascular protective properties. This guide compares the preclinical profile of gemigliptin with other widely used DPP-4 inhibitors, focusing on key biomarkers that can be utilized to assess and predict its therapeutic response.
Data Presentation
Table 1: Comparative Pharmacokinetics of DPP-4 Inhibitors in Preclinical Models
| Parameter | Gemigliptin | Sitagliptin | Vildagliptin | Linagliptin |
| Animal Model | Rat, Dog, Monkey | Mouse, Rat | Rat | Rat |
| Half-life (t½) | 3.6h (rat), 5.2h (dog), 5.4h (monkey) | Species-dependent | ~2-3h (rat) | >100h (rat) |
| Bioavailability | 94% (rat), 73% (dog), 26% (monkey) | Not specified | ~85% (rat) | ~30% (rat) |
| Time to Max. Concentration (Tmax) | ~1-2h | Not specified | ~1h | ~1.5h |
| Primary Route of Elimination | Metabolism (CYP3A4) and excretion | Renal | Hydrolysis | Fecal |
Table 2: Comparative Pharmacodynamics of DPP-4 Inhibitors in Preclinical Models
| Parameter | Gemigliptin | Sitagliptin | Vildagliptin | Linagliptin |
| DPP-4 Inhibition (IC50) | 7.25 nM (Ki) | 19 nM | 62 nM | 1 nM |
| DPP-4 Inhibition in vivo | >80% at 1 mg/kg (mice) | ~46% at 1 mg/kg (mice) | Not specified | >80% at therapeutic doses |
| GLP-1 Increase | Dose-dependent increase | 2 to 3-fold increase | Not specified | 2 to 3-fold increase |
| GIP Increase | Dose-dependent increase | 2 to 3-fold increase | Not specified | 2 to 3-fold increase |
| Selectivity over DPP-8/DPP-9 | >23,000-fold | High | High | >10,000-fold (DPP-9), >40,000-fold (DPP-8) |
| Binding Kinetics to DPP-4 | Fast association, slow dissociation | Fast on, fast off | Slow on, slow off | Slow dissociation |
Table 3: Effect of Gemigliptin on Inflammatory Biomarkers in Preclinical Models
| Biomarker | Model System | Effect of Gemigliptin | Reference |
| NF-κB Phosphorylation | LPS-stimulated macrophages | Inhibition | |
| JNK Phosphorylation | LPS-stimulated macrophages | Inhibition | |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | LPS-stimulated macrophages | Decreased secretion and mRNA expression | |
| Pro-inflammatory Chemokines (CCL3, CCL4, CCL5, CXCL10) | LPS-stimulated macrophages | Decreased secretion and mRNA expression | |
| Podocyte Apoptosis | db/db mice | Prevention | |
| Albuminuria | db/db mice | Reduction | |
| Renal Fibrosis | Streptozotocin-induced diabetic mice | Reduction |
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Test compound (e.g., gemigliptin) and reference inhibitor (e.g., sitagliptin)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.
-
In a 96-well plate, add the diluted compounds, recombinant DPP-4 enzyme, and assay buffer.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation/460 nm emission for AMC).
-
Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model of Diabetes
Objective: To evaluate the effect of a test compound on glucose tolerance in a diabetic animal model.
Materials:
-
Diabetic rodent model (e.g., db/db mice or streptozotocin-induced diabetic rats)
-
Test compound (e.g., gemigliptin) and vehicle control
-
Glucose solution (e.g., 2 g/kg body weight)
-
Blood glucose meter and test strips
-
Oral gavage needles
Procedure:
-
Fast the animals overnight (approximately 12-16 hours) with free access to water.
-
Record the baseline blood glucose level (time 0) from a tail vein blood sample.
-
Administer the test compound or vehicle control orally via gavage.
-
After a specific pre-treatment period (e.g., 30-60 minutes), administer the glucose solution orally via gavage.
-
Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time to generate a glucose excursion curve.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.
Measurement of Active GLP-1 and GIP Levels
Objective: To quantify the levels of active incretin hormones in plasma samples from preclinical studies.
Materials:
-
Plasma samples collected in tubes containing a DPP-4 inhibitor (e.g., sitagliptin or a specific inhibitor cocktail) to prevent ex vivo degradation of active incretins.
-
Commercially available ELISA or multiplex immunoassay kits specific for active GLP-1 (7-36 amide) and active GIP (1-42).
-
Plate reader capable of measuring absorbance or fluorescence, depending on the assay format.
Procedure:
-
Collect blood samples from animals at specified time points after treatment with the test compound and/or a meal/glucose challenge.
-
Immediately process the blood to obtain plasma, ensuring the samples are kept cold to minimize protein degradation.
-
Store plasma samples at -80°C until analysis.
-
On the day of the assay, thaw the plasma samples on ice.
-
Follow the manufacturer's instructions for the chosen ELISA or multiplex immunoassay kit. This typically involves:
-
Adding standards, controls, and plasma samples to the wells of the coated microplate.
-
Incubating with detection antibodies.
-
Adding a substrate to generate a measurable signal.
-
Reading the plate on a plate reader.
-
-
Calculate the concentrations of active GLP-1 and GIP in the plasma samples based on the standard curve.
Mandatory Visualization
Caption: Signaling pathway of gemigliptin's glucose-lowering effect.
Caption: Experimental workflow for validating biomarkers.
Caption: Logical flow from target engagement to therapeutic outcome.
Safety Operating Guide
Proper Disposal of Gemigliptin Tartrate: A Procedural Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Gemigliptin tartrate, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe and compliant handling of this pharmaceutical compound. Adherence to these guidelines is critical for minimizing environmental impact and ensuring workplace safety.
Pre-Disposal and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is used. The Safety Data Sheet (SDS) for this compound specifies the following:
-
Handling: Avoid inhalation and contact with eyes and skin. Prevent the formation of dust and aerosols. Use only in areas with adequate exhaust ventilation.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
Waste Identification and Classification
The first step in proper disposal is to correctly identify and classify the waste. This compound waste may include:
-
Expired or unused pure compound.
-
Contaminated materials (e.g., weighing boats, gloves, vials).
-
Solutions containing this compound.
While the Safety Data Sheet for a this compound enantiomer states the product is not known to be a "Hazardous Chemical" as defined by the OSHA Hazard Communication Standard, it is crucial to consult local, state, and federal regulations, as waste classification can vary.[2] Pharmaceutical waste disposal is regulated by agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.[3][4][5]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1] The following is a general, step-by-step procedure based on established best practices for pharmaceutical waste.
Step 1: Segregation of Waste
-
Carefully separate this compound waste from other laboratory waste streams.
-
Do not mix with non-hazardous or general laboratory trash unless following a specific deactivation protocol (which is not publicly available for this compound).
Step 2: Containment and Labeling
-
Place the this compound waste in a dedicated, sealed, and properly labeled container.
-
The label should clearly identify the contents as "this compound Waste" and include any relevant hazard information.
Step 3: Selection of Disposal Method
-
Primary Recommended Method: Licensed Hazardous Material Disposal Company. The most appropriate method is to transfer the waste to a licensed professional waste disposal company.[2] These companies are equipped to handle and dispose of pharmaceutical waste in compliance with all regulations.
-
Incineration: One Safety Data Sheet suggests that the product may be burned in an incinerator equipped with an afterburner and scrubber.[2] This should only be performed by a permitted treatment facility.[4]
-
Sewer Disposal is Prohibited: Do not flush this compound or its solutions down the drain.[2][4] EPA regulations under the Resource Conservation and Recovery Act (RCRA) Subpart P prohibit the sewering of hazardous pharmaceutical waste by healthcare facilities.[4][6]
Step 4: Record Keeping
-
Maintain accurate records of the disposed of material, including the quantity, date of disposal, and the method used. If a third-party disposal service is used, retain all documentation they provide.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate personnel to safe areas and ensure adequate ventilation.[1]
-
Use Personal Protective Equipment: Wear full PPE, including respiratory protection, to avoid breathing vapors, mist, or dust.[1]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains or water courses.[1]
-
Cleanup:
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Disposal: Dispose of all contaminated materials according to the procedures outlined in Section 3.[1]
Quantitative Data and Experimental Protocols
A review of publicly available Safety Data Sheets and regulatory documents did not yield specific quantitative data (e.g., deactivation concentrations) or detailed experimental protocols for the disposal of this compound. The guidance is consistently to dispose of the compound in accordance with local, state, and federal regulations, typically through a licensed waste disposal service.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the compliant disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
